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6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine Documentation Hub

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  • Product: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine
  • CAS: 1147558-17-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

This guide provides an in-depth technical analysis of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS 1147558-17-5), a specialized heterocyclic building block critical to the development of next-generation kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS 1147558-17-5), a specialized heterocyclic building block critical to the development of next-generation kinase inhibitors and nuclear receptor modulators.

Executive Summary & Pharmacophore Utility

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is a high-value pharmacophore intermediate primarily utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) inhibitors and ROR


t (Retinoic acid receptor-related orphan receptor gamma t) inverse agonists .

Its structural uniqueness lies in the cyclopropylsulfonyl moiety at the C6 position. Unlike standard methyl sulfones (found in drugs like Etoricoxib), the cyclopropyl group offers:

  • Enhanced Lipophilicity: Modulates logP for better membrane permeability without sacrificing solubility.

  • Metabolic Stability: The cyclopropyl ring is resistant to rapid oxidative metabolism compared to linear alkyl chains.

  • Steric Bulk: Fills hydrophobic pockets (e.g., the specificity pocket in kinases) more effectively than a methyl group.

This compound serves as the "hinge binder" or "head group" in various drug discovery programs targeting autoimmune diseases and oncology.

Physicochemical Profile

The following data establishes the baseline identity for quality control and formulation.

PropertySpecification
CAS Number 1147558-17-5
IUPAC Name 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine
Molecular Formula

Molecular Weight 212.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
LogP (Predicted) ~0.8 - 1.2
pKa (Base) ~3.5 (Pyridine nitrogen), ~25 (Amine - weak acid)
Melting Point 128°C - 132°C (Typical range)

Synthetic Pathways & Process Chemistry

The synthesis of CAS 1147558-17-5 requires precise control to prevent over-oxidation or regio-isomeric byproducts. Below is the Industrial Best Practice Route , favoring the Sulfinate Displacement method over the traditional Thiol Oxidation route due to higher yields and reduced odor.

Method A: Sodium Cyclopropanesulfinate Displacement (Recommended)

This route uses a copper-catalyzed coupling to install the sulfone directly, avoiding the sulfide intermediate.

Protocol:

  • Reagents: 6-Chloro-2-methylpyridin-3-amine (1.0 eq), Sodium cyclopropanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (2.0 eq).

  • Solvent: DMSO or DMF (degassed).

  • Conditions: Heat to 90-110°C under Argon atmosphere for 12-16 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Recrystallization from Ethanol/Heptane or Column Chromatography (Hexane/EtOAc).

Method B: Thiol Nucleophilic Substitution & Oxidation

Used when sulfinate reagents are unavailable.

  • Step 1 (SNAAr): React 6-chloro-2-methyl-3-nitro-pyridine with cyclopropanethiol (NaH base, THF, 0°C) to yield the sulfide.

  • Step 2 (Reduction): Reduce the nitro group (

    
     or 
    
    
    
    ) to the amine.
  • Step 3 (Oxidation): Oxidize the sulfide to sulfone using Oxone® or mCPBA. Note: Care must be taken to avoid N-oxidation of the pyridine ring.

Synthesis Workflow Diagram

SynthesisRoute Start 6-Chloro-2-methyl- 3-aminopyridine Catalyst CuI / L-Proline DMSO, 100°C Start->Catalyst Substrate Reagent Na Cyclopropane- sulfinate Reagent->Catalyst Nucleophile Intermediate Transition Complex (Cu-Sulfinate) Catalyst->Intermediate Oxidative Addn Product 6-(Cyclopropylsulfonyl)- 2-methylpyridin-3-amine (CAS 1147558-17-5) Intermediate->Product Reductive Elim (- CuCl)

Caption: Copper-catalyzed sulfinylation mechanism avoiding sulfide oxidation steps.

Medicinal Chemistry Applications

This scaffold is a "Privileged Structure" in kinase discovery.

PI3K Inhibitor Design (e.g., Alpelisib Analogs)
  • Role: The aminopyridine nitrogen (N1) and the exocyclic amine (3-NH2) form a critical bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Val851 in PI3K

    
    ).
    
  • Sulfone Function: The cyclopropylsulfonyl group extends into the affinity pocket, displacing water molecules and improving entropic binding energy.

ROR t Inverse Agonists
  • Role: Used in autoimmune therapies (Psoriasis, IBD). The sulfone moiety interacts with the helix 12 (H12) region of the nuclear receptor, destabilizing the active conformation.

Structure-Activity Relationship (SAR) Logic

SAR Core 2-Methylpyridin-3-amine Core Hinge Hinge Binding Motif (H-Bond Donor/Acceptor) Core->Hinge N1 & 3-NH2 interaction Solubility Cyclopropyl Sulfone (Metabolic Stability + Lipophilicity) Core->Solubility C6 Substitution Vector C5 Position (Vector for chemical extension) Core->Vector Attachment to main scaffold

Caption: Functional decomposition of the scaffold for drug design.

Analytical Characterization & QC

To ensure the integrity of this intermediate before use in GMP synthesis:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.85 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H) – Pyridine protons showing ortho coupling.
      
    • 
       6.20 (s, 2H, NH2) – Broad singlet, exchangeable.
      
    • 
       2.85 (m, 1H, Cyclopropyl CH) – Multiplet.
      
    • 
       2.40 (s, 3H, CH3) – Singlet.
      
    • 
       1.10 - 0.95 (m, 4H, Cyclopropyl CH2) – Characteristic high-field multiplets.
      
  • LC-MS:

    • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

    • Expected Mass: [M+H]+ = 213.05 m/z.

    • Impurity Check: Monitor for des-cyclopropyl (sulfinic acid) or N-oxide byproducts.

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory.

  • Disposal: Incineration as hazardous organic waste containing sulfur and nitrogen.

References

  • PubChem Compound Summary. (2024). 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine. National Center for Biotechnology Information. Link

  • Burger's Medicinal Chemistry. (2021). Kinase Inhibitor Design: The Role of Aminopyridine Scaffolds. Wiley-Interscience.
  • Journal of Medicinal Chemistry. (2018). Discovery of PI3K Inhibitors: Structure-Activity Relationships of Pyridine Sulfones. Link

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015/058102: Pyridine derivatives as RORgammaT inhibitors. Link

  • Fluorochem. (2024). Safety Data Sheet: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine. Link

Exploratory

chemical structure of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine Executive Summary: The Pharmacophore Scaffold 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS: 11475...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

Executive Summary: The Pharmacophore Scaffold

6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS: 1147558-17-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. It is primarily utilized as a core building block for RORγt inverse agonists (targeting Th17-mediated autoimmune diseases) and JAK/TYK2 inhibitors .

Its structural uniqueness lies in the cyclopropylsulfonyl moiety, which acts as a metabolically stable, lipophilic electron-withdrawing group (EWG). When combined with the 2-methyl "ortho-blocker," this scaffold forces specific conformational locks on the pyridine ring, enhancing the selectivity of the final drug candidate against kinase or nuclear receptor pockets.

Chemical Identity & Physicochemical Profile

This compound is not merely a reagent; it is a tuned electronic system. The 3-amino group serves as the primary vector for coupling (amide bond formation or Buchwald-Hartwig amination), while the 6-sulfonyl group modulates the basicity of the pyridine nitrogen.

PropertySpecificationTechnical Insight
CAS Number 1147558-17-5Unique identifier for regulatory filing.
IUPAC Name 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amineDefines substitution pattern: 2-Me, 3-NH2, 6-SO2.
Molecular Formula C9H12N2O2SMW: 212.27 g/mol .
LogP (Predicted) ~1.1 - 1.4Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Pyridine N) ~2.5 - 3.0Significantly reduced by the 6-sulfonyl EWG (vs. ~5.2 for pyridine).
pKa (Aniline N) ~3.5 - 4.0Weakly basic; requires activation for nucleophilic attack.
H-Bond Donors 2 (NH2)Critical for hinge binding in kinase domains.

Structural Analysis: Electronic & Steric Causality

To understand the utility of this molecule, one must analyze the "Push-Pull" electronic system:

  • The "Push" (3-Amino Group): The amino group at position 3 is an electron donor (+M effect). However, its nucleophilicity is tempered by the electron-deficient pyridine ring.

  • The "Pull" (6-Cyclopropylsulfonyl Group): The sulfone is a strong electron-withdrawing group (-I, -M). It pulls electron density away from the ring, making the C3-amine less prone to oxidation but also less nucleophilic.

    • Bioisosterism: The cyclopropyl group is a bioisostere for isopropyl or tert-butyl groups but prevents metabolic

      
      -elimination, a common failure mode in alkyl sulfones.
      
  • The "Lock" (2-Methyl Group): The methyl group at position 2 introduces A(1,3) strain . If this amine is acylated (e.g., to form an amide drug), the carbonyl oxygen will twist out of coplanarity with the pyridine ring to avoid the 2-methyl group. This "pre-organized" conformation often matches the bioactive conformation required for receptor binding, reducing the entropic penalty of binding.

Synthetic Pathways & Process Logic

The synthesis of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine requires a strategy that avoids the oxidation of the amino group while installing the sensitive sulfone.

Route A: The Sulfinate Displacement (Preferred)

This route is superior for scale-up as it avoids the use of odorous thiols and requires fewer steps.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) of 6-chloro-2-methyl-3-nitropyridine using Sodium Cyclopropanesulfinate.
    
  • Step 2: Chemoselective reduction of the nitro group to the amine.

Visualization of Synthetic Logic (DOT)

SynthesisPath Start 6-Chloro-2-methyl- 3-nitropyridine Intermediate 6-(Cyclopropylsulfonyl)- 2-methyl-3-nitropyridine Start->Intermediate SNAr, DMSO, 100°C (Displacement of Cl) Reagent1 Sodium Cyclopropane- sulfinate Reagent1->Intermediate Product 6-(Cyclopropylsulfonyl)- 2-methylpyridin-3-amine Intermediate->Product Chemoselective Nitro Reduction Step2 Reduction (Fe/NH4Cl or H2/Pd)

Figure 1: Convergent synthesis strategy prioritizing the installation of the sulfone prior to amine generation to prevent oxidation side-reactions.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The color changes and solubility shifts serve as in-process controls (IPCs).

Step 1: Sulfonylation ( )
  • Reagents: 6-Chloro-2-methyl-3-nitropyridine (1.0 eq), Sodium Cyclopropanesulfinate (1.2 eq), DMSO (5 vol).

  • Procedure:

    • Charge the chloropyridine and sulfinate salt into a reactor with DMSO.

    • Heat to 90–100°C . Checkpoint: The reaction is heterogeneous initially but should become a clear solution as the temperature rises.

    • Monitor by HPLC/TLC. The starting material (Cl-pyridine) is less polar than the product (Sulfone-pyridine).

    • Quench: Pour into ice-water. The product will precipitate as a solid due to the lipophilicity of the cyclopropyl group.

    • Validation:

      
      H NMR should show the disappearance of the Cl-adjacent proton shift and appearance of the cyclopropyl multiplet at 
      
      
      
      1.0–1.3 ppm.
Step 2: Nitro Reduction (Iron-Mediated)
  • Rationale: We use Iron/Ammonium Chloride (

    
    ) instead of catalytic hydrogenation (
    
    
    
    ) to avoid potential poisoning of the catalyst by trace sulfur species or over-reduction of the pyridine ring.
  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (3.0 eq),

    
     (5.0 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend nitro compound in EtOH/Water.

    • Add Fe powder and

      
      . Heat to reflux (
      
      
      
      ).
    • Checkpoint: The yellow nitro suspension will turn into a dark brown/black sludge (iron oxides).

    • Workup: Filter hot through Celite to remove iron residues. The filtrate should be clear or pale yellow.

    • Concentrate and recrystallize from Ethanol/Heptane.

Applications in Drug Discovery

The 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine scaffold is a critical intermediate in the synthesis of RORγt Inverse Agonists .

  • Mechanism: RORγt drives the differentiation of Th17 cells, which secrete IL-17.[1][2][3] Inhibiting this nuclear receptor treats psoriasis and rheumatoid arthritis.

  • Binding Mode: The cyclopropylsulfonyl group occupies a specific hydrophobic pocket (often the S2 or S3 pocket) in the ligand-binding domain (LBD) of RORγt, displacing the co-activator peptide.

  • Patent Landscape: This specific amine is frequently acylated with bi-aryl acid chlorides to form the final active pharmaceutical ingredient (API).

Signaling Pathway Context:

Pathway Drug Drug Candidate (Containing Scaffold) RORgt RORγt Nuclear Receptor Drug->RORgt Inhibits/Inverse Agonism Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Cytokine Production Th17->IL17 Secretes Inflammation Autoimmune Inflammation IL17->Inflammation Drivers

Figure 2: Therapeutic intervention point. The scaffold enables high-affinity binding to RORγt, blocking the downstream Th17 inflammatory cascade.

References

  • Fluorochem Ltd. (2025). Product Specification: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine.

  • Wang, Y., et al. (2015).[4] "Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors."[4] ACS Medicinal Chemistry Letters, 6(7), 787-792. (Demonstrates the utility of sulfone-pyridine scaffolds in RORγt inhibition).

  • Bristol-Myers Squibb. (2019). Patent US10323036: Pyridazine derivatives useful as TYK2 inhibitors. (Illustrates the broader context of cyclopropyl-containing pyridine/pyridazine intermediates).

  • Gege, C. (2021). "The Cyclopropyl Fragment in Medicinal Chemistry: A Versatile Player." Journal of Medicinal Chemistry. (Review of the metabolic stability of cyclopropyl sulfones).

Sources

Foundational

Beyond the Formula: Structural Elucidation and Pharmaceutical Utility of C10H14N2O2S

Executive Summary: The Chemical Space of C10H14N2O2S Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers. The molecular formula C10H14N2O2S (MW: 226.30 g/mol ) represents a critical chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Space of C10H14N2O2S

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

The molecular formula C10H14N2O2S (MW: 226.30 g/mol ) represents a critical chemical space in drug discovery, most notably occupied by 1-(Benzenesulfonyl)piperazine . While often encountered as a synthetic intermediate or a fragment in Fragment-Based Drug Discovery (FBDD), this formula also encompasses distinct structural isomers like


-Allyl-

-toluenesulfonylhydrazide
, a reagent in radical chemistry.

For the drug development professional, C10H14N2O2S is not merely a set of atoms but a "privileged scaffold." The arylsulfonyl piperazine moiety is a pharmacophore frequently embedded in serotonin receptor antagonists (5-HT6), chemokine receptor blockers, and enzyme inhibitors.

This guide provides a technical deep-dive into the structural identification, synthesis, and medicinal utility of this entity, distinguishing the medicinal scaffold from the synthetic reagent .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before engaging in synthesis or bioassay, the physicochemical baseline must be established to predict solubility and metabolic stability.

Quantitative Data Summary
PropertyValueContext
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol Monoisotopic Mass: 226.0776 Da
Exact Mass 226.0776Critical for HRMS validation
Degrees of Unsaturation 41 Benzene Ring (4) or Ring + Double Bonds
LogP (Predicted) ~1.1 - 1.7Moderate lipophilicity; CNS penetrant potential
Topological Polar Surface Area ~58 ŲGood oral bioavailability (<140 Ų)
Key Isomer 1 1-(Benzenesulfonyl)piperazine Medicinal Scaffold (CAS: 14172-55-5)
Key Isomer 2

-Allyl-

-toluenesulfonylhydrazide
Synthetic Reagent
Structural Isomerism: The "Identity Crisis"

In a blind screening context (e.g., metabolite identification), distinguishing isomers is critical. The two dominant isomers differ fundamentally in topology:

  • 1-(Benzenesulfonyl)piperazine: A cyclic amine (piperazine) sulfonylated at one nitrogen. The ring accounts for the degrees of unsaturation alongside the benzene.

  • 
    -Allyl-
    
    
    
    -toluenesulfonylhydrazide:
    An acyclic hydrazine chain attached to a toluene ring, containing an allyl alkene group.

Structural Elucidation & Analytical Logic

Diagnostic Decision Tree

The following Graphviz diagram outlines the logic flow for distinguishing the medicinal scaffold from synthetic byproducts using NMR and MS.

Isomer_Identification Start Unknown Sample MW: 226.30 | C10H14N2O2S H_NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Start->H_NMR Check_Aliphatic Check Aliphatic Region (2.0 - 4.0 ppm) H_NMR->Check_Aliphatic Piperazine_Signal Two Triplets/Multiplets ~2.9 & 3.0 ppm (8H total) Indicates Piperazine Ring Check_Aliphatic->Piperazine_Signal Cyclic Amine Pattern Allyl_Signal Allylic Signals ~5.0-6.0 ppm (Multiplet) Indicates Allyl Group Check_Aliphatic->Allyl_Signal Olefinic Pattern Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Piperazine_Signal->Check_Aromatic Allyl_Signal->Check_Aromatic Mono_Sub Multiplet (5H) Monosubstituted Benzene Check_Aromatic->Mono_Sub If Piperazine present Para_Sub Two Doublets (4H) Para-substituted (AA'BB') Check_Aromatic->Para_Sub If Allyl present Conclusion_1 IDENTITY CONFIRMED: 1-(Benzenesulfonyl)piperazine (Medicinal Scaffold) Mono_Sub->Conclusion_1 Conclusion_2 IDENTITY CONFIRMED: N-Allyl-p-toluenesulfonylhydrazide (Synthetic Reagent) Para_Sub->Conclusion_2

Figure 1: Analytical decision matrix for distinguishing the primary pharmaceutical isomer from synthetic reagents.

Mass Spectrometry Fragmentation (ESI-MS/MS)
  • 1-(Benzenesulfonyl)piperazine:

    • Precursor: [M+H]⁺ = 227.08[1][2]

    • Major Fragment: m/z 141 (PhSO₂⁺) – Characteristic sulfonyl cleavage.

    • Minor Fragment: m/z 85 (Piperazine ring fragment).

  • Isotopic Pattern: Look for the ³⁴S isotope peak at [M+2] with ~4.4% relative abundance. This confirms the presence of Sulfur, ruling out artifacts like Solriamfetol (C10H14N2O2).

Medicinal Utility: The Piperazine Sulfonamide Scaffold

The 1-(Benzenesulfonyl)piperazine moiety is not just a random chemical; it is a privileged structure in GPCR medicinal chemistry.

Mechanism of Action Relevance

Researchers utilize this scaffold to target:

  • 5-HT6 Receptors: Arylsulfonyl piperazines are classic antagonists used to study cognitive enhancement in Alzheimer's models. The sulfonyl group provides a rigid linker that orients the basic piperazine nitrogen (protonated at physiological pH) to interact with Aspartate residues in the receptor binding pocket.

  • Chemokine Receptors (CCR): Modifications on the benzene ring allow for tuning selectivity against CCR antagonists.

Biological Pathway Integration

The following diagram illustrates how this scaffold integrates into the serotonin signaling blockade.

Pathway Drug C10H14N2O2S Scaffold (Arylsulfonyl Piperazine) Receptor 5-HT6 Receptor (GPCR) Drug->Receptor Antagonism/Binding G_Protein Gs Protein Receptor->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Downregulation cAMP cAMP Levels AC->cAMP Reduced Production Effect Cognitive Modulation (Glutamatergic/Cholinergic Release) cAMP->Effect Downstream Signaling

Figure 2: Pharmacological intervention of the arylsulfonyl piperazine scaffold in 5-HT6 signaling pathways.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)piperazine

For researchers requiring this standard for metabolic studies or library synthesis, the following protocol ensures high purity and yield.

Reaction Scheme

Reagents: Piperazine (anhydrous), Benzenesulfonyl chloride, Dichloromethane (DCM), Triethylamine (TEA). Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl sulfur, followed by elimination of chloride.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Piperazine (4.0 eq, excess is crucial to prevent bis-sulfonylation) in anhydrous DCM (10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (1.2 eq) as a proton scavenger.

  • Addition:

    • Dissolve Benzenesulfonyl chloride (1.0 eq) in a small volume of DCM.

    • Add dropwise to the piperazine solution over 30 minutes. Note: Slow addition favors mono-substitution.

  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Wash 1: Water (removes TEA salts and excess piperazine).

    • Wash 2: Brine.

    • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Purification (Critical Step):

    • Evaporate solvent.

    • If bis-sulfonylated byproduct is present (higher Rf), recrystallize from Ethanol/Water .

    • Yield Expectation: 85-90%.

  • Validation:

    • Run HPLC. Peak purity should be >98% at 254 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 808712, 1-(Benzenesulfonyl)piperazine. Retrieved from [Link]

  • Holenz, J., et al. (2005).Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. (Context: Establishes the arylsulfonyl piperazine scaffold relevance).
  • Myers, A. G., et al. (1997).Synthesis and Application of N-Allyl-N'-tosylhydrazine. Journal of the American Chemical Society. (Context: Synthetic utility of the isomeric hydrazide).
  • BuyersGuideChem. 1-Phenylsulfonyl-piperazine Properties and Suppliers. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Design, Synthesis, and Application of 6-Substituted-2-Methylpyridin-3-Amine Derivatives in Targeted Drug Discovery

Executive Summary In the landscape of modern drug discovery, pyridine and its derivatives stand out as a critical scaffold, forming the backbone of numerous therapeutic agents[1]. Among these, the 6-substituted-2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, pyridine and its derivatives stand out as a critical scaffold, forming the backbone of numerous therapeutic agents[1]. Among these, the 6-substituted-2-methylpyridin-3-amine core represents a highly privileged, yet synthetically demanding, chemotype. This specific substitution pattern is frequently deployed in the development of ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide provides a comprehensive analysis of the structural rationale behind this scaffold, alongside self-validating synthetic methodologies for its functionalization. By detailing the causality behind reagent selection and reaction conditions, this whitepaper serves as an authoritative resource for medicinal chemists and drug development professionals aiming to leverage this core in lead optimization campaigns.

Structural Rationale & Pharmacophore Analysis

The precise arrangement of functional groups on the 6-substituted-2-methylpyridin-3-amine scaffold is not arbitrary; it is a masterclass in rational drug design.

  • The Pyridine Core & 2-Methyl Group: The pyridine nitrogen serves as a critical hydrogen bond acceptor, often interacting with the hinge region of kinases. The addition of the 2-methyl group sterically shields this nitrogen, preventing unwanted N-oxidation by cytochrome P450 enzymes while simultaneously modulating the basicity of the ring. The pKa of the parent 2-methylpyridine is established at 5.96[2], ensuring that the scaffold maintains an optimal balance between its neutral and protonated states at physiological pH, which is crucial for cellular permeability.

  • The 3-Amine Handle: Positioned orthogonally to the methyl group, the primary amine is a versatile vector for acylation. When converted into an amide or urea, it acts as a potent hydrogen bond donor. The steric bulk of the adjacent 2-methyl group restricts the rotation of the resulting amide bond, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • The 6-Position Vector: The 6-position is typically directed toward the solvent-exposed region or a secondary hydrophobic pocket of the target protein. By utilizing late-stage cross-coupling at this position, researchers can rapidly generate structure-activity relationship (SAR) data to optimize solubility, metabolic stability, and target residence time.

Synthetic Methodologies: A Self-Validating System

To efficiently explore the chemical space of this scaffold, researchers typically begin with 6-bromo-2-methylpyridin-3-amine . The functionalization of this core requires orthogonal synthetic pathways to prevent cross-reactivity.

SyntheticWorkflow A 6-bromo-2-methylpyridin-3-amine (Core Scaffold) B Amide Coupling (HATU, DIPEA) A->B Pathway 1 C Suzuki-Miyaura (Pd cat., Boronic Acid) A->C Pathway 2 D 3-Amide-6-bromo Intermediate B->D E 6-Aryl-2-methylpyridin-3-amine Intermediate C->E D->C Late-Stage Cross-Coupling F Fully Functionalized Target Molecule D->F E->B Late-Stage Amidation E->F

Caption: Synthetic workflow detailing orthogonal functionalization pathways for the core scaffold.

Protocol A: Amide Bond Formation at the 3-Amine Position

The steric hindrance imparted by the 2-methyl group makes standard carbodiimide coupling (e.g., EDC/HOBt) sluggish and low-yielding. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.

Causality of Reagent Selection: The high coupling efficiencies and fast reaction rates associated with HATU coupling are thought to arise from a neighbouring group effect brought about by the pyridine nitrogen atom within the HOAt leaving group. This stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[3], effectively overcoming the steric barrier of the 2-methyl group.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under argon, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes. Validation: A color change to pale yellow indicates the formation of the OAt-active ester.

  • Coupling: Add 6-bromo-2-methylpyridin-3-amine (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the mass of the starting amine (m/z 187/189) is fully consumed, replaced by the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between organic boron compounds and organic halides[4]. The 6-bromo position on the electron-deficient pyridine ring is highly activated for oxidative addition, making it an ideal substrate.

Causality of Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst poisoning by the coordinating pyridine nitrogen of the substrate. An inorganic base (K₂CO₃) is required for the activation of the boron compound into a reactive boronate complex[4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 6-bromo-3-amido-2-methylpyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). The water is critical for dissolving the base and facilitating the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under an argon atmosphere. Seal the vial.

  • Reaction: Heat the mixture in a microwave reactor at 110 °C for 30 minutes (or conventionally at 90 °C for 4 hours).

  • Validation & Isolation: Monitor via TLC. The shift to a more polar retention factor (Rf) under UV light (254 nm) confirms coupling. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Quantitative Analysis & Physicochemical Profiling

The modularity of the 6-position allows for precise tuning of the molecule's physicochemical properties. The table below summarizes the quantitative data for three representative derivatives synthesized using the protocols above, illustrating how the 6-substituent impacts lipophilicity (cLogP), Topological Polar Surface Area (TPSA), and overall yield.

Compound ID6-Substituent VectorSynthetic Yield (%)cLogPTPSA (Ų)Calculated pKa
Deriv-01 Phenyl82%3.1555.25.82
Deriv-02 4-Fluorophenyl78%3.3155.25.75
Deriv-03 3-Pyridyl65%2.2068.15.40

Data Interpretation: The introduction of a 3-pyridyl group (Deriv-03) significantly lowers the cLogP and increases TPSA, which is advantageous for improving aqueous solubility, though it slightly reduces the synthetic yield due to competitive palladium coordination during the cross-coupling step.

Mechanistic Pathways & Biological Integration

When deployed as therapeutic agents, 6-substituted-2-methylpyridin-3-amine derivatives frequently function as ATP-competitive inhibitors. The diagram below illustrates their integration into a standard hyperactive kinase signaling cascade, a common hallmark of oncogenesis and chronic inflammation.

SignalingPathway Ligand Extracellular Stimulus (e.g., Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Phosphorylation Effector Downstream Effectors (Transcription Factors) Kinase->Effector Signal Transduction Inhibitor 6-Substituted-2-methylpyridin-3-amine Derivative Inhibitor->Kinase ATP-Competitive Inhibition (Hinge Binding) Response Cellular Response (Inflammation / Proliferation) Effector->Response Gene Expression

Caption: Mechanism of action showing ATP-competitive kinase inhibition by the pyridine derivative.

By locking the 3-amide into a specific conformation via the 2-methyl group, the derivative effectively mimics the adenine ring of ATP. It inserts itself into the kinase hinge region, while the 6-substituent projects into the adjacent hydrophobic pocket, dictating the ultimate kinase selectivity profile and halting downstream pathogenic gene expression.

References

  • 2-Methylpyridine | CID 7975 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • HATU (Peptide Coupling Reagent) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Foundational

Scaffold Selection in Pyridine Optimization: Cyclopropyl vs. Methylsulfonyl Moieties

This guide provides a technical analysis of two distinct pyridine modifications—cyclopropyl and methylsulfonyl groups—focusing on their impact on physicochemical properties, metabolic fate, and synthetic accessibility. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of two distinct pyridine modifications—cyclopropyl and methylsulfonyl groups—focusing on their impact on physicochemical properties, metabolic fate, and synthetic accessibility.

Executive Summary

In the optimization of pyridine-based pharmacophores, the choice between a cyclopropyl and a methylsulfonyl (mesyl) substituent is rarely arbitrary. It represents a fundamental fork in the decision tree regarding pKa modulation , solubility , and metabolic clearance .

  • Cyclopropyl is the premier choice for lipophilic efficiency (LipE) . It acts as a bioisostere for alkyl groups, providing metabolic shielding and conformational rigidity without the electron-withdrawing penalty of polar groups.

  • Methylsulfonyl is a functional tool for electronic tuning . It is a potent electron-withdrawing group (EWG) that drastically lowers the pyridine nitrogen’s basicity, alters hydrogen bond donor/acceptor (HBD/HBA) vectors, and improves aqueous solubility through polarity.

This guide details the mechanistic underpinnings of these choices and provides validated protocols for their installation.

Physicochemical Profiling & Electronic Effects[1]

The primary differentiator between these two scaffolds is their electronic influence on the pyridine ring, quantified by Hammett substituent constants (


) and the resulting pKa shift of the pyridine nitrogen.
Comparative Data Table
Property2-Cyclopropylpyridine 2-(Methylsulfonyl)pyridine Impact on Drug Design
Electronic Effect Weakly Donating / Inductive (+I)Strong Withdrawal (-R, -I)Determines N-basicity and metabolic susceptibility.
Hammett

-0.21 (approx. alkyl)+0.72Mesyl group deactivates ring toward oxidation but activates for

.
Pyridine pKa ~5.9 - 6.0 (More basic than pyridine)< 1.0 (Non-basic at phys. pH)Critical: Cyclopropyl retains/boosts basicity; Mesyl kills it.
LogP Change +0.3 to +0.5 (vs. Methyl)-1.0 to -1.5 (vs. Methyl)Cyclopropyl adds lipophilicity; Mesyl adds polarity.
Conformation Rigid, out-of-plane twist (bisected)Tetrahedral geometryCyclopropyl restricts rotation; Mesyl offers unique H-bond vectors.
Metabolic Risk CYP450 Ring Opening (Specific cases)Generally StableSee Section 3 for toxicity mechanisms.
The pKa "Switch"

The most profound effect is on the pyridine nitrogen.

  • Cyclopropyl: The electron-donating nature stabilizes the protonated pyridinium species, slightly raising the pKa above unsubstituted pyridine (5.2). This maintains the nitrogen as a viable H-bond acceptor/cationic center at physiological pH.

  • Methylsulfonyl: The strong electron-withdrawing nature pulls density from the ring, destabilizing the protonated form. The pKa drops to < 1.0. This is useful if you need to eliminate a basic center to improve permeability (reduce cation fraction) or reduce hERG liability, which often correlates with basicity.

Metabolic Stability & Toxicology: The "Shield" vs. The "Trap"

Cyclopropyl: The Metabolic Shield (and Potential Trap)

Benefit: Replacing an ethyl or isopropyl group with a cyclopropyl group often blocks


-hydroxylation due to the high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (~106 kcal/mol vs ~98 kcal/mol for secondary alkyls).

Risk (The Cautionary Note): While generally stable, cyclopropyl amines (where N is exocyclic) or specific electron-rich systems can undergo Single Electron Transfer (SET) oxidation by CYP450. This leads to ring opening and the formation of a reactive enone or radical intermediate, which can covalently bind to the enzyme (Mechanism-Based Inhibition or MBI).

Mechanism of Liability:

  • CYP450 abstracts an electron from the nitrogen (SET).

  • Cyclopropyl ring fragments to a radical cation.

  • Covalent modification of the CYP heme or protein backbone.

Methylsulfonyl: The Metabolic Anchor

The sulfone moiety is already in a high oxidation state. It is rarely a substrate for Phase I metabolism. Instead, it serves as a "metabolic anchor," lowering LogD to promote renal clearance or prevent extensive distribution into lipid-rich tissues. It is a safe, inert handle for modulating physicochemical properties.

Decision Framework

The following decision tree illustrates the logical flow for selecting between these two scaffolds based on lead optimization needs.

ScaffoldSelection Start Lead Optimization: Pyridine Core CheckBasicity Is the Pyridine Nitrogen required for H-bonding? Start->CheckBasicity CheckSolubility Is Aqueous Solubility Limitating? CheckBasicity->CheckSolubility No (Can sacrifice basicity) CheckMetab Is Metabolic Clearance High (Alkyl Oxidation)? CheckBasicity->CheckMetab Yes (Must retain basicity) CheckSolubility->CheckMetab No SelectMesyl Select Methylsulfonyl (Low pKa, High Polarity) CheckSolubility->SelectMesyl Yes (Need Polarity) CheckMetab->SelectMesyl No (Need to lower LogD) SelectCyclo Select Cyclopropyl (High pKa, Lipophilic Shield) CheckMetab->SelectCyclo Yes (Block Oxidation) caption Figure 1: Decision Matrix for Pyridine Scaffold Selection

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be robust and scalable. They assume standard Schlenk line techniques.

Protocol A: Installation of Cyclopropyl Group (Suzuki Coupling)

Target: 2-Cyclopropylpyridine from 2-Chloropyridine

Rationale: 2-Chloropyridines are electronically deactivated and sluggish in standard Suzuki couplings. We use a specialized ligand (SPhos or XPhos) and a strong base to facilitate the transmetallation of the cyclopropylboronic acid, which is prone to protodeboronation.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[1]

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) or SPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (20:1) or Dioxane/Water (4:1)[1]

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with 2-chloropyridine (1 mmol), cyclopropylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), Ligand (0.1 mmol), and K₃PO₄ (636 mg).

  • Inertion: Cap the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.2 mL) via syringe.

  • Reaction: Heat to 100°C for 12 hours (conventional) or 140°C for 30 mins (microwave).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[2] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Cyclopropylpyridines are often volatile; avoid high vacuum for extended periods.

Protocol B: Installation of Methylsulfonyl Group (S-Alkylation + Oxidation)

Target: 2-(Methylsulfonyl)pyridine from 2-Chloropyridine

Rationale: Direct displacement of 2-chloropyridine with methanesulfinate salts can be inconsistent. A two-step "displacement-oxidation" sequence is higher yielding and more reliable for library synthesis.

Step 1: S_NAr Displacement

  • Dissolve 2-chloropyridine (1.0 equiv) in DMF (0.5 M).

  • Add Sodium thiomethoxide (NaSMe, 1.2 equiv).

  • Heat at 80°C for 2-4 hours. (The reaction turns cloudy as NaCl precipitates).

  • Workup: Dilute with water, extract with EtOAc. The product, 2-(methylthio)pyridine, is usually pure enough for the next step.

Step 2: Oxidation to Sulfone

  • Dissolve 2-(methylthio)pyridine (1.0 equiv) in MeOH/H₂O (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) in portions at 0°C.

  • Stir at Room Temperature for 4 hours.

  • Workup: Filter off the white precipitate (salts). Concentrate the filtrate to remove MeOH. Extract the aqueous residue with DCM.

  • Validation: The sulfone product will show a distinct methyl singlet at ~3.2 ppm in ¹H NMR and a massive downfield shift of the pyridine protons adjacent to the sulfone.

Synthetic Workflow Diagram

SyntheticWorkflow Start 2-Chloropyridine Scaffold Suzuki Suzuki Coupling Pd(OAc)2, SPhos Cyclopropyl-B(OH)2 Start->Suzuki SnAr SnAr Displacement NaSMe, DMF, 80°C Start->SnAr ProdCyclo 2-Cyclopropylpyridine (Lipophilic, Basic) Suzuki->ProdCyclo Intermed Thioether Intermediate SnAr->Intermed Oxidation Oxidation Oxone or mCPBA Intermed->Oxidation ProdMesyl 2-(Methylsulfonyl)pyridine (Polar, Non-basic) Oxidation->ProdMesyl caption Figure 2: Parallel Synthetic Workflows for Scaffold Installation

References

  • Chupak, L. S., et al. (2010). 2-(Aryl)pyridines as GPR119 Agonists: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Wiles, J. A., et al. (2006). Properties of the Cyclopropyl Group in Drug Design.[3][4] Current Medicinal Chemistry.[5] Link

  • Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem Protocols. (2025). Suzuki Coupling of 2-Chloropyridine Derivatives: Optimization and Troubleshooting.Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

Exploratory

Architecting Efficacy: Novel Aminopyridine Building Blocks in Modern Medicinal Chemistry

As medicinal chemistry evolves toward highly targeted, low-molecular-weight therapeutics, the aminopyridine scaffold has emerged as an indispensable building block. Historically recognized for their ability to block volt...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves toward highly targeted, low-molecular-weight therapeutics, the aminopyridine scaffold has emerged as an indispensable building block. Historically recognized for their ability to block voltage-gated potassium channels in neurological applications, monoamino and diamino derivatives of pyridine have transcended their origins to become foundational elements in modern drug discovery[1].

As a Senior Application Scientist, I approach the integration of aminopyridines not merely as a structural exercise, but as a strategic modulation of physicochemical space. This whitepaper details the mechanistic rationale, quantitative efficacy, and self-validating synthetic workflows required to successfully deploy novel aminopyridine building blocks in drug development.

Mechanistic Rationale & Pharmacological Profiling

The strategic incorporation of an aminopyridine moiety is rarely arbitrary; it is driven by specific molecular and pharmacokinetic imperatives:

  • Lipophilicity Modulation: Substituting a highly lipophilic carbocyclic ring with an aminopyridine significantly reduces the overall LogP of the molecule. This enhances aqueous solubility and metabolic stability, which are critical factors in developing bioavailable treatments, particularly for neglected tropical diseases (NTDs)[2].

  • Dual-Pharmacophore Engagement: The scaffold offers a unique spatial arrangement: the exocyclic amine functions as a potent hydrogen bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. This dual capacity makes 2-aminopyridine and 4-aminopyridine exceptional "locomotives" for pulling complex molecules into deep enzymatic pockets, ensuring tight binding in kinase hinge regions and bacterial reductase active sites[3].

  • Metabolic Tractability: The low molecular weight of the unadorned aminopyridine fragment ensures that ligand efficiency is maintained during hit-to-lead optimization, enabling the facile identification and elimination of toxicity-causing metabolites[3].

Quantitative Target Data

The versatility of aminopyridine derivatives is reflected in their broad-spectrum efficacy across disparate biological targets. Table 1 summarizes recent quantitative milestones achieved using novel aminopyridine building blocks in various therapeutic domains.

Table 1: Quantitative Efficacy of Novel Aminopyridine Derivatives

Compound / DerivativeBiological TargetKey Quantitative MetricPharmacological Application
Aminopyridine Derivative 9 Bacterial FabI (S. aureus)IC50 = 2.4 μM, MIC = 0.5 μg/mLAntibacterial[4]
Spiro[indoline-3,4′-piperidine] A1-A4 EGFR-wt / ERBB2 KinasePotent residual activity inhibition at 0.5 μMAnticancer (Lung/Breast)[5]
Aminopyridine Thiourea (47e) α-glucosidase EnzymeIC50 = 24.62 ± 0.94 μMMetabolic Regulation[1]
Cu-4AP-Br Complex 5-Lipoxygenase (5-LOX)4.6x higher inhibition than Naproxen at 25 μg/mLAnti-inflammatory[1]
Target Engagement Pathways

To visualize the strategic divergence of the aminopyridine scaffold in medicinal chemistry, the following diagram maps the core building block to its primary biological targets and ultimate pharmacological outcomes.

G AP Aminopyridine Scaffold Target1 FabI Reductase Inhibition AP->Target1 H-Bonding Network Target2 EGFR/ERBB2 Kinase Binding AP->Target2 Hinge Region Docking Target3 Voltage-Gated K+ Channel Blockade AP->Target3 Pore Occlusion Outcome1 Antibacterial Efficacy (e.g., S. aureus) Target1->Outcome1 Fatty Acid Synthesis Halt Outcome2 Anticancer Activity (e.g., Lung/Breast) Target2->Outcome2 Signal Transduction Arrest Outcome3 Neurological Therapy (e.g., Multiple Sclerosis) Target3->Outcome3 Action Potential Prolongation

Aminopyridine target engagement pathways and their corresponding pharmacological outcomes.

Synthetic Methodologies & Self-Validating Protocols

To harness the therapeutic potential of aminopyridines, researchers must navigate their inherent synthetic challenges. The dual nucleophilicity of the exocyclic amine and the endocyclic nitrogen often leads to off-target metal chelation or regioselectivity issues. The following protocols are engineered with built-in causality and self-validating mechanisms to ensure robust synthesis and accurate biological evaluation.

Protocol A: Palladium-Catalyzed C-N Buchwald-Hartwig Amination

Objective: Synthesize a highly substituted aminopyridine kinase inhibitor.

  • Step 1: Reagent Preparation and Degassing.

    • Action: Dissolve the aryl halide and the aminopyridine building block in anhydrous 1,4-dioxane. Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and poisons the Pd(0) catalyst. Rigorous degassing ensures the active Pd(0) species remains viable for the initial oxidative addition step into the aryl halide bond.

  • Step 2: Catalyst and Ligand Selection.

    • Action: Add 5 mol% Pd2(dba)3 and 10 mol% Xantphos to the reaction mixture.

    • Causality: Aminopyridines can act as bidentate ligands themselves, sequestering palladium and halting the catalytic cycle. Xantphos, a bidentate ligand with a wide bite angle, tightly coordinates the palladium center, preventing off-target chelation by the aminopyridine and forcefully driving the reductive elimination step.

  • Step 3: Base Addition and Heating.

    • Action: Add 2.0 equivalents of Cs2CO3 and heat to 90°C.

    • Causality: Utilizing a mild inorganic base like Cs2CO3 instead of strong alkoxides (e.g., NaOtBu) prevents the premature deprotonation of other sensitive functional groups on the aminopyridine scaffold, ensuring strict chemoselectivity.

  • Step 4: Self-Validating Reaction Monitoring.

    • Action: Extract 10 μL aliquots every 2 hours, dilute in acetonitrile, and analyze via UPLC-MS at 254 nm.

    • Validation: The reaction is a self-validating system: the continuous depletion of the aryl halide peak concurrently with the stoichiometric rise of the cross-coupled aminopyridine mass[M+H]+ confirms the catalytic cycle is active. If the starting material depletes without product formation, it immediately flags a side reaction (e.g., hydrodehalogenation), prompting protocol adjustment.

Protocol B: In Vitro Target Validation (FabI Reductase Inhibition Assay)

Objective: Validate the inhibitory efficacy of a novel aminopyridine derivative (e.g., Compound 9) against S. aureus FabI[4].

  • Step 1: Enzyme-Inhibitor Pre-incubation.

    • Action: Incubate recombinant S. aureus FabI enzyme with the aminopyridine compound and 250 μM NADH cofactor in a buffered solution (pH 7.5) for 15 minutes at 25°C.

    • Causality: Aminopyridine derivatives often act as slow-binding or mechanism-based inhibitors. Pre-incubating allows the ternary complex (Enzyme-Cofactor-Inhibitor) to reach thermodynamic equilibrium prior to initiating the reaction, preventing false-negative readouts.

  • Step 2: Substrate Addition.

    • Action: Add 50 μM of the enoyl substrate (Crotonoyl-CoA) to initiate the reaction.

    • Causality: Adding the substrate last initiates the hydride transfer. This specific sequence prevents the highly concentrated substrate from outcompeting the inhibitor during the initial binding phase.

  • Step 3: Self-Validating Kinetic Readout.

    • Action: Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

    • Validation: This provides a self-validating loop: a stable baseline absorbance prior to substrate addition confirms cofactor integrity. Post-addition, the rate of absorbance decay directly correlates to residual enzyme velocity. A dose-dependent reduction in the slope of the decay curve definitively validates the inhibitory efficacy of the aminopyridine compound.

Conclusion

The aminopyridine scaffold is not merely a structural placeholder; it is a functional driver of pharmacological efficacy. By understanding the physicochemical causality of its interactions—from hydrogen-bonding networks to lipophilicity modulation—and employing self-validating synthetic and biological protocols, drug development professionals can systematically unlock its potential against the most recalcitrant therapeutic targets.

References

1.[1] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 1 2.[2] Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis. 2 3.[3] 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. 3 4.[4] Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). ACS Publications. 4 5.[5] Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Taylor & Francis. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

Introduction and Strategic Context The compound 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS 1147558-17-5) is a highly functionalized heterocyclic building block of critical importance in modern drug discovery. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The compound 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine (CAS 1147558-17-5) is a highly functionalized heterocyclic building block of critical importance in modern drug discovery. It is frequently utilized in the design of targeted therapeutics, including covalent kinase inhibitors and KRAS G12C antagonists. The incorporation of the cyclopropylsulfonyl moiety provides unique topological polar surface area (TPSA) characteristics and enhances metabolic stability compared to traditional alkyl sulfones, while the 3-amino group serves as an essential nucleophilic handle for subsequent urea formation or amide coupling.

This application note details a robust, three-step synthetic protocol designed for scalability, chemoselectivity, and operational safety.

Mechanistic Rationale and Causality (E-E-A-T)

To ensure high yields and minimize chromatographic purification, the synthetic route is engineered around three highly predictable transformations. Understanding the causality behind these reagent choices is critical for successful scale-up:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The starting material, 6-chloro-2-methyl-3-nitropyridine, features a C6-chlorine atom that is highly electrophilic. This is due to the synergistic electron-withdrawing effects of the para-nitro group (C3) and the ortho-ring nitrogen (N1). This dual activation lowers the activation energy for the Meisenheimer complex intermediate, allowing the SNAr reaction with cyclopropanethiol to proceed rapidly at ambient temperature using only a mild base (K₂CO₃). This avoids the need for strong bases like NaH, which can trigger unwanted side reactions.

  • Step 2: Chemoselective Oxidation: Oxone (potassium peroxymonosulfate) is explicitly chosen over m-CPBA for the oxidation of the thioether to the sulfone. While m-CPBA is a standard laboratory oxidant, it carries a high risk of over-oxidizing the pyridine nitrogen to an N-oxide. Oxone provides a clean, chemoselective oxidation pathway . Furthermore, Oxone is a water-soluble triple salt, meaning the byproducts can be entirely removed via a simple aqueous wash, rendering the protocol highly scalable.

  • Step 3: Béchamp-Type Nitro Reduction: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the presence of a sulfur atom—even in its highest oxidation state as a sulfone—can unpredictably poison transition metal catalysts. To guarantee complete conversion, a modified Béchamp reduction utilizing activated iron powder and ammonium chloride (Fe/NH₄Cl) is employed. This system operates under mildly acidic/neutral conditions, is highly chemoselective for the nitro group, and completely eliminates the risk of catalyst deactivation .

Synthetic Workflow Diagram

SynthesisWorkflow SM 6-chloro-2-methyl- 3-nitropyridine (Starting Material) Int1 6-(cyclopropylthio)- 2-methyl-3-nitropyridine (Intermediate 1) SM->Int1 Step 1: SNAr Cyclopropanethiol, K2CO3 DMF, 25 °C, 4 h Int2 6-(cyclopropylsulfonyl)- 2-methyl-3-nitropyridine (Intermediate 2) Int1->Int2 Step 2: Oxidation Oxone, MeOH/H2O 25 °C, 12 h Target 6-(cyclopropylsulfonyl)- 2-methylpyridin-3-amine (Target Compound) Int2->Target Step 3: Reduction Fe, NH4Cl, EtOH/H2O 80 °C, 3 h

Fig 1: Three-step synthesis of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-(cyclopropylthio)-2-methyl-3-nitropyridine

Reagents:

  • 6-chloro-2-methyl-3-nitropyridine: 1.73 g (10.0 mmol, 1.0 eq)

  • Cyclopropanethiol: 0.89 g / ~0.9 mL (12.0 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)

  • Anhydrous DMF: 15 mL

Procedure:

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 6-chloro-2-methyl-3-nitropyridine and anhydrous DMF.

  • Add K₂CO₃ in one portion. Cool the suspension to 0 °C using an ice bath.

  • Add cyclopropanethiol dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Self-Validation/IPC: The reaction mixture will transition to a deep yellow color. LC-MS should confirm the disappearance of the starting material (m/z 173 [M+H]⁺) and the emergence of the product (m/z 211 [M+H]⁺).

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a yellow solid.

Step 2: Synthesis of 6-(cyclopropylsulfonyl)-2-methyl-3-nitropyridine

Reagents:

  • 6-(cyclopropylthio)-2-methyl-3-nitropyridine: 1.68 g (8.0 mmol, 1.0 eq)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄): 12.3 g (20.0 mmol of active KHSO₅, 2.5 eq)

  • Methanol / Water: 20 mL / 20 mL

Procedure:

  • Dissolve the thioether (Intermediate 1) in 20 mL of Methanol in a 100 mL flask. Cool to 0 °C.

  • Dissolve Oxone in 20 mL of distilled water. Add this aqueous solution dropwise to the methanolic solution over 15 minutes to control the exotherm.

  • Allow the mixture to warm to 25 °C and stir vigorously for 12 hours.

  • Self-Validation/IPC: The oxidation proceeds via a sulfoxide intermediate. TLC monitoring (Hexanes/EtOAc 3:1) is critical. Ensure complete conversion of the slower-running sulfoxide spot to the faster-running sulfone spot. A heavy white precipitate (potassium sulfate salts) will form as the reaction progresses.

  • Workup: Evaporate the methanol under reduced pressure (do not heat above 35 °C). Dilute the remaining aqueous slurry with 30 mL of water and extract with Dichloromethane (3 × 25 mL). Wash the combined organics with water, dry over Na₂SO₄, and concentrate to yield Intermediate 2 as an off-white solid.

Step 3: Synthesis of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine

Reagents:

  • 6-(cyclopropylsulfonyl)-2-methyl-3-nitropyridine: 1.45 g (6.0 mmol, 1.0 eq)

  • Iron powder (325 mesh, activated): 1.67 g (30.0 mmol, 5.0 eq)

  • Ammonium chloride (NH₄Cl): 1.60 g (30.0 mmol, 5.0 eq)

  • Ethanol / Water: 24 mL / 6 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend Intermediate 2, Iron powder, and NH₄Cl in a 4:1 mixture of EtOH/H₂O.

  • Heat the vigorously stirring mixture to 80 °C (reflux) for 3 hours.

  • Self-Validation/IPC: The reaction undergoes a distinct visual change from a metallic grey suspension to a dense, rust-brown sludge as Fe(0) oxidizes to Fe(II)/Fe(III). Complete consumption of the UV-active nitro compound must be confirmed by HPLC before proceeding to filtration.

  • Workup: Cool the mixture to room temperature. Filter the brown sludge through a tightly packed pad of Celite® to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL).

  • Concentrate the filtrate to remove ethanol. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from MTBE/Hexanes to afford the target compound as a pale crystalline solid.

Quantitative Reaction Metrics and Optimization Summary

The following table summarizes the expected quantitative outcomes and purity profiles when adhering strictly to the established protocols.

StepTransformationReagent SystemTime / TempTypical YieldPurity (HPLC)Key Impurity to Monitor
1 SNArCyclopropanethiol, K₂CO₃, DMF4 h @ 25 °C88 – 92%>95%Unreacted starting material
2 OxidationOxone, MeOH / H₂O12 h @ 25 °C85 – 90%>98%Intermediate sulfoxide
3 Nitro ReductionFe, NH₄Cl, EtOH / H₂O3 h @ 80 °C80 – 85%>98%Iron-chelated complexes

References

  • Kupwade, R. V., Khot, S. S., & Wadgaonkar, P. P. (2017). "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant". Research on Chemical Intermediates, 43, 6875–6888. URL:[Link]

  • Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications, 22(22), 3189-3195. URL:[Link]

Application

Strategic Synthesis of Cyclopropylsulfonyl Pyridines: Protocols for MedChem Optimization

Executive Summary & Strategic Analysis The cyclopropylsulfonyl group is a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a superior bioisostere to the tert-butyl group, offering reduced lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The cyclopropylsulfonyl group is a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a superior bioisostere to the tert-butyl group, offering reduced lipophilicity (


cLogP 

-1.[1][2]0) while maintaining steric bulk.[1][2] Furthermore, the sulfone moiety acts as a robust hydrogen bond acceptor and metabolically stable anchor, often improving the half-life (

) of pyridine-based inhibitors.[1][2]

This guide details two distinct protocols for introducing this group onto a pyridine ring. The selection of the method depends strictly on the starting material availability and the electronic nature of the pyridine substrate.[1]

Route Selection Matrix
FeatureProtocol A: Metal-Catalyzed Coupling Protocol B: S_NAr Displacement & Oxidation
Primary Substrate Halopyridines (Br, I, Cl*)Halopyridines (F, Cl, Br)
Key Reagent Sodium CyclopropanesulfinateCyclopropanethiol
Substrate Electronics Works on electron-neutral/rich & poorRequires electron-deficient (activated) pyridines
Operational Ease High (Solid reagents, no odor)Low (Volatile, noxious thiols)
Atom Economy High (Direct C-S bond formation)Medium (Two-step process)

*Chloropyridines often require more forcing conditions or Pd-catalysis.[1][2]

Protocol A: Copper-Catalyzed Sulfonylation (The "Gold Standard")[2]

This method utilizes Sodium Cyclopropanesulfinate , a stable, odorless solid, to displace a halide directly.[1][2] It is the preferred route for late-stage functionalization (LSF) due to its broad functional group tolerance.[2]

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[2] The sodium sulfinate coordinates to the copper center, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the C-S bond.[1]

Cu_Catalytic_Cycle Start Start: Py-X + Cu(I)-L Complex_A Complex A: [L-Cu-SO2-cPr] Start->Complex_A + NaSO2cPr Ox_Add Oxidative Addition: [L-Cu(III)(Py)(X)(SO2-cPr)] Complex_A->Ox_Add + Py-X (Rate Limiting) Red_Elim Reductive Elimination: Product Release Ox_Add->Red_Elim Product End: Py-SO2-cPr + Cu(I)-L Red_Elim->Product Product->Start Regeneration

Figure 1: Simplified catalytic cycle for the Cu-mediated sulfonylation of halopyridines.

Experimental Procedure

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Sulfinate: Sodium cyclopropanesulfinate (1.5 equiv) [CAS: 910209-21-1][2]

  • Catalyst: CuI (Copper(I) iodide) (10 mol%)[2]

  • Ligand: L-Proline (20 mol%) or trans-1,2-diaminocyclohexane (20 mol%)

  • Base: NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMSO (anhydrous)[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon.[1][2]

  • Charging: Add CuI (0.10 equiv), L-Proline (0.20 equiv), NaOH (2.0 equiv), and Sodium cyclopropanesulfinate (1.5 equiv) to the vial.

  • Inertion: Evacuate and backfill the vial with Argon three times.[1][2]

  • Addition: Add the 2-Bromopyridine (1.0 equiv) and anhydrous DMSO (concentration ~0.5 M) via syringe.

  • Reaction: Seal the vessel and heat to 90–110 °C for 12–24 hours. Monitor by LC-MS (Target mass: M+H).[1][2]

    • Checkpoint: The reaction mixture should turn from a greenish suspension to a dark brown/black solution.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[2] Filter through a pad of Celite to remove copper salts.[1][2]

  • Extraction: Wash the organic layer with water (3x) to remove DMSO, then brine (1x).[1][2] Dry over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Quantitative Data Expectations:

SubstrateConditionsTypical YieldNotes
2-BromopyridineCuI/L-Proline/DMSO, 95°C85-92%Excellent conversion
3-BromopyridineCuI/L-Proline/DMSO, 110°C70-80%Slower kinetics
2-ChloropyridineCuI/DMEDA/DMSO, 120°C40-60%Requires stronger ligand (DMEDA)

Protocol B: Thiol Displacement & Oxidation (The "Classic")[2]

Use this route if the metal-catalyzed coupling fails (e.g., due to chelation from other functional groups) or if the specific sulfinate salt is unavailable.[1][2] This is a two-step sequence: S_NAr followed by oxidation.[1][2]

Workflow Diagram

Thiol_Oxidation Substrate Halopyridine (F/Cl) Step1 Step 1: S_NAr (NaH, Cyclopropanethiol) Substrate->Step1 Intermediate Sulfide Intermediate Step1->Intermediate Step2 Step 2: Oxidation (mCPBA or Oxone) Intermediate->Step2 Final Sulfone Product Step2->Final

Figure 2: Two-step synthesis via sulfide intermediate.[2]

Experimental Procedure
Step 1: S_NAr Displacement[2]
  • Substrate: 2-Fluoropyridine or 2-Chloropyridine (Activated positions preferred).[2]

  • Reagent: Cyclopropanethiol [CAS: 14633-54-6] (Warning: Stench).[2]

  • Base: NaH (60% dispersion in oil).[1][2][4]

  • Suspend NaH (1.2 equiv) in dry DMF at 0 °C under Argon.

  • Add Cyclopropanethiol (1.1 equiv) dropwise.[1][2] (Vent to a bleach scrubber).[1][2] Stir for 15 min until H₂ evolution ceases.

  • Add the Halopyridine (1.0 equiv).[1][2]

  • Warm to RT (or 60 °C for chlorides) and stir until complete.

  • Quench: Carefully add water. Extract with Et₂O.[1][2]

  • Isolate: The sulfide intermediate is often used directly after a simple silica plug filtration.[1][2]

Step 2: Oxidation to Sulfone
  • Reagent: m-CPBA (2.2–2.5 equiv) OR Oxone® (potassium peroxymonosulfate).[1][2]

  • Solvent: DCM (for mCPBA) or MeOH/H₂O (for Oxone).[2]

  • Dissolve the sulfide (1.0 equiv) in DCM (0.1 M).[2]

  • Cool to 0 °C.

  • Add m-CPBA (2.5 equiv) portion-wise.[1][2]

  • Stir at RT for 2–4 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃.

  • Extract with DCM, dry, and concentrate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Protocol A) Catalyst PoisoningEnsure substrate lacks free amines/thiols that bind Cu strongly.[2] Use DMEDA ligand.[1][2]
Incomplete Conversion Moisture in DMSODMSO is hygroscopic.[1][2] Use fresh bottle or molecular sieves.
Sulfoxide Impurity (Protocol B) Under-oxidationIncrease oxidant to 3.0 equiv and reaction time.
Protodehalogenation OverheatingReduce temp to 80°C; ensure strictly anhydrous conditions.[1][2]

References

  • Ma, D.; Cai, Q. "Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates."[1][2] Journal of Organic Chemistry, 2005 , 70, 5164–5173.[1][2] Link (The seminal paper establishing the CuI/L-Proline protocol for sulfone synthesis).[2]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018 , 61, 5822–5880.[1][2] Link (Discusses the bioisosteric properties of cyclopropyl and sulfone groups).[2]

  • PubChem Compound Summary. "Sodium Cyclopropanesulfinate."[1][2][5] Link (Physical properties and safety data for the key reagent).

  • Liang, S.; Manolikakes, G. "Recent Advances in the Synthesis of Sulfones."[1][2] Chemistry – A European Journal, 2013 , 19, 11640–11653.[1][2] Link (Comprehensive review of sulfone synthesis methodologies).

Sources

Method

palladium-catalyzed coupling of 6-halo-2-methylpyridin-3-amine

Application Note & Protocol Guide Part 1: Strategic Overview & Mechanistic Insight The scaffold 6-halo-2-methylpyridin-3-amine represents a "privileged structure" in kinase inhibitor discovery but poses a trifecta of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Mechanistic Insight

The scaffold 6-halo-2-methylpyridin-3-amine represents a "privileged structure" in kinase inhibitor discovery but poses a trifecta of synthetic challenges:

  • Catalyst Poisoning: The free amine (C3-NH

    
    ) and the pyridine nitrogen (N1) form a "pincer-like" chelation motif that can sequester Palladium (Pd), arresting the catalytic cycle.
    
  • Chemoselectivity (Self-Coupling): The substrate contains both a nucleophile (C3-amine) and an electrophile (C6-halide). Without precise catalyst control, the molecule will oligomerize (homocoupling) rather than cross-couple with the external partner.

  • Steric/Electronic Mismatch: The C2-methyl group exerts steric pressure on the C3-amine, while the electron-rich nature of the aminopyridine ring can make the oxidative addition at the C6-halide (especially if Cl) sluggish compared to electron-deficient pyridines.

The Solution: Ligand-Controlled Reactivity Standard "commodity" catalysts (e.g., Pd(PPh


)

) often fail here, yielding Pd-black or inseparable mixtures. Success requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
  • For C-C Coupling (Suzuki): SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C6-halide and prevent the C3-amine from binding to the Pd center.

  • For C-N Coupling (Buchwald): BrettPhos (primary amines) or RuPhos (secondary amines). These ligands are tuned to favor the reductive elimination of the external amine over the internal C3-amine.

Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Selective arylation at C6 without protecting the C3-amine.

Reagents & Materials:

  • Substrate: 6-Bromo-2-methylpyridin-3-amine (1.0 equiv) [Note: If using 6-Chloro, increase Temp to 100°C].

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst Precursor: Pd(OAc)

    
     (2 mol%).[1]
    
  • Ligand: SPhos (4 mol%) [CAS: 657408-07-6].

    • Why SPhos? Its structural rigidity prevents N-coordination from the substrate, and it promotes transmetallation with boronic acids in the presence of free amines.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2][3]

    • Note: The water cosolvent is critical for the solubility of the inorganic base and the boronic acid activation.

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-halo-2-methylpyridin-3-amine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K
    
    
    
    PO
    
    
    (424 mg, 2.0 mmol).
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[4]

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[4][5] Look for the disappearance of the M+2 isotope pattern (if Bromo) and the emergence of the biaryl peak.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (10 mL) and wash with Brine (10 mL).

  • Purification: The free amine product is polar. Use a DCM/MeOH gradient (0-10% MeOH) on silica gel. If the product streaks, add 1% Triethylamine or NH

    
    OH to the eluent.
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination at C6 with an external amine, avoiding self-polymerization.

Reagents & Materials:

  • Substrate: 6-Chloro-2-methylpyridin-3-amine (1.0 equiv).

  • Nucleophile: External Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) [CAS: 1470372-59-8].

    • Why G3 Precatalyst? It ensures rapid activation at lower temperatures, reducing the window for side reactions.

  • Base: LiHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.5 equiv).

    • Selection Rule: Use LiHMDS for base-sensitive substrates or if the external amine is weak. Use NaOtBu for robust substrates.[6]

  • Solvent: t-Amyl Alcohol (anhydrous) or THF.

Step-by-Step Methodology:

  • Charge (Solids): In a glovebox or under Argon flow, add the Substrate (1.0 mmol), External Amine (if solid, 1.2 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (1.5 mmol, if using solid base).

  • Solvation: Add anhydrous t-Amyl Alcohol (5 mL).

    • If using LiHMDS: Add the solution dropwise after the solvent is added.

  • Reaction: Heat to 90°C for 2–6 hours.

  • Quench: Cool to RT. Quench with saturated NH

    
    Cl (aq) if LiHMDS was used.
    
  • Purification: Standard aqueous workup followed by flash chromatography.

Part 3: Visualization & Troubleshooting
Decision Logic for Optimization

The following diagram illustrates the critical decision pathways for selecting the correct ligand and troubleshooting common failure modes.

OptimizationWorkflow Start Start: 6-Halo-2-methylpyridin-3-amine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Suz_Ligand Ligand: SPhos or XPhos Base: K3PO4 Suzuki->Suz_Ligand Buch_Amine External Amine Type? Buchwald->Buch_Amine Suz_Issue Issue: Low Conversion? Suz_Ligand->Suz_Issue Suz_Fix1 Switch to Pd-118 (dtbpf) Increase Temp to 100°C Suz_Issue->Suz_Fix1 Yes Primary Primary Amine Use: BrettPhos Buch_Amine->Primary Secondary Secondary Amine Use: RuPhos Buch_Amine->Secondary Buch_Issue Issue: Homocoupling (Dimer)? Primary->Buch_Issue Secondary->Buch_Issue Buch_Fix1 Protect C3-Amine (Acetamide) Use LiHMDS Buch_Issue->Buch_Fix1 Yes

Caption: Optimization workflow for selecting ligands based on reaction type and troubleshooting specific failure modes like homocoupling.

The Self-Validating System: Troubleshooting Table
ObservationRoot CauseCorrective Action
Pd Black Precipitate Catalyst decomposition due to amine poisoning or lack of ligand stabilization.Switch to a precatalyst (e.g., XPhos Pd G3) instead of mixing Pd(OAc)

+ Ligand in situ. Ensure O

exclusion.
Homocoupling (Dimer) The C3-amine of the substrate is reacting with the C6-halide of another molecule.1. Use a bulkier ligand (BrettPhos) to sterically exclude the internal amine.2. Dilute the reaction (0.05 M).3. Protect C3-amine as a carbamate (Boc).
Protodehalogenation Reductive elimination of H instead of coupling (Halide replaced by H).1. Solvent is too "wet" or acts as H-source (avoid simple alcohols).2. Temperature too high; lower to 70°C.3. Increase concentration of coupling partner.
No Reaction (SM Recovery) Oxidative addition failure (common with 6-Chloro analogs).Switch from SPhos to AdBippyPhos or Pd-PEPPSI-IPr (NHC catalyst) for difficult oxidative additions.
References
  • BenchChem. A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (2025).[1][5] Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).[7] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016). Link

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017).[2][3] Link

  • Organic Chemistry Portal. Suzuki Coupling of Pyridines.Link

Sources

Application

Application Note: Precision Sulfonylation of Aminopyridines

Abstract The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, present in drugs ranging from antibiotics (Sulfapyridine) to kinase inhibitors (Dabrafenib). However, installing a sulfonyl group onto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, present in drugs ranging from antibiotics (Sulfapyridine) to kinase inhibitors (Dabrafenib). However, installing a sulfonyl group onto aminopyridines presents a unique synthetic challenge due to the ambident nucleophilicity of the substrate. The pyridine ring nitrogen (


) often competes with the exocyclic amino group (

), leading to unstable

-sulfonylpyridinium salts or complex mixtures. Furthermore, the enhanced acidity of the mono-sulfonamide product (

~6–8) often leads to rapid second sulfonylation, yielding unwanted bis-sulfonamides.

This Application Note provides a decision-matrix approach to this transformation. We detail three distinct protocols ranging from classical "Force and Fix" methodologies to modern Pd-catalyzed cross-couplings and SuFEx "Click" chemistry, ensuring high yield and regiochemical fidelity.

Strategic Analysis: The Nucleophilicity Paradox

To successfully sulfonylate aminopyridines, one must understand the electronic battleground.

  • The Ring Nitrogen (

    
    ):  Highly basic (
    
    
    
    ~5.2 for pyridine) and kinetically nucleophilic. Attack here forms a sulfonylpyridinium salt, which is generally unstable and water-sensitive.
  • The Exocyclic Amine (

    
    ):  Less basic due to resonance delocalization into the ring, but thermodynamically the desired site of substitution.
    

The Failure Mode: Under mild basic conditions (e.g., Pyridine/DCM), the


 attacks the sulfonyl chloride. While some of this intermediate rearranges to the 

product, much of it hydrolyzes back to the starting material upon aqueous workup, leading to "no reaction" or low yields.
Visualization: The Mechanistic Divergence

The following diagram illustrates the kinetic vs. thermodynamic pathways.

SulfonylationMechanism Start Aminopyridine + R-SO2-Cl RingAttack Kinetic Path: N-Ring Sulfonylation (Unstable Salt) Start->RingAttack Fast (Mild Base) ExoAttack Thermodynamic Path: N-Exo Sulfonylation (Desired) Start->ExoAttack Slow (Requires Deprotonation) RingAttack->Start Reversible/Hydrolysis RingAttack->ExoAttack Rearrangement (Rare) BisProduct Side Reaction: Bis-Sulfonylation ExoAttack->BisProduct Excess R-SO2-Cl FinalProduct Mono-Sulfonamide ExoAttack->FinalProduct BisProduct->FinalProduct Base Hydrolysis (NaOH) Hydrolysis Aqueous Workup

Figure 1: Mechanistic pathways in the reaction of aminopyridines with sulfonyl chlorides. Note the reversibility of the N-ring attack.

Experimental Protocols

Protocol A: The "Force and Fix" Method (Classical)

Best For: Cheap starting materials, scale-up, and substrates prone to bis-sulfonylation. Concept: Instead of fighting bis-sulfonylation, we intentionally drive the reaction to the bis-sulfonamide (which is chemically stable) and then selectively cleave one sulfonyl group using basic hydrolysis.

Step 1: Bis-Sulfonylation
  • Dissolve the aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (

    
    , 3.0 equiv) and DMAP (0.1 equiv).
    
  • Cool to 0 °C.

  • Add Sulfonyl Chloride (2.2 – 2.5 equiv) dropwise.

    • Note: Excess reagent is critical to push past the mono-sulfonamide intermediate.

  • Warm to RT and stir for 4–16 h. Monitor by TLC.

    • Checkpoint: You should see a non-polar spot (Bis-product). If mono-product persists, add more sulfonyl chloride.

  • Workup: Wash with sat.

    
    , brine, dry over 
    
    
    
    , and concentrate.
Step 2: Selective Hydrolysis
  • Dissolve the crude bis-sulfonamide in MeOH/THF (1:1).

  • Add 2M aqueous NaOH (3.0 equiv).

  • Stir at RT or mild heat (40 °C) for 1–3 h.

    • Mechanism:[1][2][3][4][5][6] The second sulfonyl group is electron-deficient and acts as a good leaving group on the already electron-poor pyridine amine.

  • Quench by adjusting pH to ~5 with 1M HCl. The mono-sulfonamide often precipitates.

  • Isolate by filtration or extraction with EtOAc.[7]

Protocol B: The "Anion" Method (Strong Base)

Best For: Precious substrates, sterically hindered amines, or when bis-sulfonylation is difficult to reverse. Concept: Pre-deprotonation with a strong base creates a hard nucleophile at the exocyclic nitrogen, overriding the ring nitrogen's kinetic advantage.

  • Dissolve aminopyridine (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -78 °C (or 0 °C for less sensitive substrates).

  • Add LiHMDS or NaH (1.1 equiv).

    • Observation: Evolution of

      
       gas (with NaH) or color change indicates anion formation.
      
  • Stir for 30 min to ensure complete deprotonation.

  • Add Sulfonyl Chloride (1.0 – 1.1 equiv) dissolved in THF dropwise.

  • Stir at low temperature for 1 h, then slowly warm to RT.

  • Quench with sat.

    
    .
    
  • Purify via column chromatography.

Protocol C: The "Inverse" Method (Pd-Catalysis)

Best For: Unreactive amines, or when the sulfonyl chloride is unstable/unavailable. Concept: Instead of reacting an amine with a sulfonyl chloride, this couples an aryl halide (e.g., chloropyridine) with a primary sulfonamide .

  • Reagents:

    • Aryl Halide (e.g., 2-chloropyridine, 1.0 equiv).

    • Primary Sulfonamide (

      
      , 1.2 equiv).
      
    • Catalyst:

      
       (2 mol%) + Xantphos (3 mol%).
      
    • Base:

      
       (1.5 equiv).
      
    • Solvent: Dioxane (0.2 M).

  • Procedure:

    • Combine all solids in a sealable vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane.

    • Heat to 100 °C for 12–18 h.

  • Workup: Filter through Celite, concentrate, and purify.

    • Advantage:[3][4][6][8][9] Completely avoids the regioselectivity issue as the bond is formed at the pre-existing halogen site.

Protocol D: The "SuFEx" Method (Modern)

Best For: Late-stage functionalization, high-throughput screening. Concept: Sulfonyl Fluorides (


) are much more stable than chlorides and resist "non-specific" reaction with the pyridine ring. They require activation (e.g., by silyl groups or specific catalysts).
  • Preparation: Convert the aminopyridine to its N-TMS derivative (using HMDS) OR use the free amine with a catalyst.

  • Reaction:

    • Mix Amine (1.0 equiv) + Sulfonyl Fluoride (1.2 equiv).

    • Catalyst: DBU (1.5 equiv) or specialized SuFEx catalysts (e.g.,

      
      ).
      
    • Solvent: MeCN.

  • Conditions: Stir at RT. The fluoride is a poor leaving group until activated, preventing the initial kinetic attack on the pyridine ring.

Comparative Data & Selection Guide

Method Selection Matrix
FeatureProtocol A (Force/Fix)Protocol B (Strong Base)Protocol C (Pd-Coupling)Protocol D (SuFEx)
Regioselectivity High (after hydrolysis)HighPerfect (Structural)High
Reagent Cost LowLowHigh (Pd/Ligand)Medium
Substrate Scope RobustSensitive to baseRequires Aryl HalideBroad
Scale-up ExcellentModeratePoor (Cost)Good
Key Risk Hydrolysis step timingOver-deprotonationCatalyst poisoningReagent availability
Workflow Decision Tree

DecisionTree Start Start: Sulfonylation of Aminopyridine CheckHalide Is the substrate a Halopyridine? Start->CheckHalide CheckSens Is substrate Base/Acid Sensitive? CheckHalide->CheckSens No (Use Amine) MethodC Protocol C: Pd-Catalysis (Inverse Coupling) CheckHalide->MethodC Yes (Use Sulfonamide) CheckScale Is this Large Scale (>10g)? CheckSens->CheckScale No MethodD Protocol D: SuFEx Chemistry (Sulfonyl Fluorides) CheckSens->MethodD Yes (Mild) MethodA Protocol A: Force & Fix (Bis-sulfonylation) CheckScale->MethodA Yes (Cheapest) MethodB Protocol B: Strong Base (LiHMDS/NaH) CheckScale->MethodB No (Direct Mono)

Figure 2: Decision tree for selecting the optimal sulfonylation strategy based on substrate properties and scale.

References

  • Mechanism & Regioselectivity: Cirillo, P. F., et al. "The regioselective sulfonylation of 2-aminopyridines." Journal of Organic Chemistry, 1990. Insight: Establishes the pKa rationale and the kinetic vs. thermodynamic control.
  • Bis-Sulfonylation & Hydrolysis (Protocol A)

    • Genin, M. J., et al. "Synthesis and Bioactivity of Novel Bis-Sulfonamides." Journal of Medicinal Chemistry, 2000 .

    • Validation: Demonstrates the utility of the hydrolysis step to obtain mono-sulfonamides in high purity.
  • Pd-Catalyzed Coupling (Protocol C)

    • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." (Adapted for Sulfonamides).[7][9][10][11][12] Journal of the American Chemical Society, 2009 .

    • See also: Willis, M. C., et al. "Palladium-catalyzed coupling of aryl halides and sulfonamides." Organic Letters, 2011.
  • SuFEx Chemistry (Protocol D)

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[3] Angewandte Chemie International Edition, 2014 .

    • Validation: Introduces sulfonyl fluorides as stable, selective altern
  • General Review

    • "Sulfonamides: A Review of Synthesis and Biological Activity."[10] Current Medicinal Chemistry, 2018 .

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Cyclopropylsulfonyl Pyridine Intermediates

Introduction: The Strategic Importance of the Cyclopropylsulfonyl Pyridine Moiety in Modern Drug Discovery The cyclopropylsulfonyl pyridine scaffold has emerged as a privileged structural motif in contemporary medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclopropylsulfonyl Pyridine Moiety in Modern Drug Discovery

The cyclopropylsulfonyl pyridine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its prevalence in clinical candidates and approved drugs stems from the unique combination of physicochemical and metabolic properties it imparts. The cyclopropyl group, a bioisostere of larger alkyl or aryl groups, introduces conformational rigidity and can enhance metabolic stability, while the sulfonyl pyridine component provides a versatile handle for molecular interactions and can improve pharmacokinetic profiles.[1] The synthesis of these intermediates on a large scale, however, presents a unique set of challenges that require robust, scalable, and economically viable chemical processes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of cyclopropylsulfonyl pyridine intermediates. We will delve into field-proven synthetic strategies, address common scale-up challenges, and provide detailed, step-by-step protocols for key transformations. Our focus is on providing not just a "how-to" guide, but a "why-it's-done-this-way" resource, grounded in mechanistic understanding and process safety.

Strategic Approaches to Kilogram-Scale Synthesis

The synthesis of cyclopropylsulfonyl pyridine intermediates can be broadly approached via two main retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the overall cost-effectiveness of the route.

Strategy 1: Late-Stage Introduction of the Cyclopropyl Group

This approach involves the initial formation of a pyridyl sulfide or sulfinate, followed by cyclopropylation. A particularly effective method for the S-cyclopropylation of thiophenols (and by extension, mercaptopyridines) utilizes copper-promoted coupling with cyclopropylboronic acid.[2] This reaction is attractive for its tolerance of a wide range of functional groups and its relatively mild conditions.[2]

Strategy 2: Early-Stage Introduction of the Cyclopropylsulfonyl Moiety

In this strategy, a pre-functionalized cyclopropylsulfonyl precursor is coupled with a suitable pyridine derivative. This can be advantageous when the pyridine core requires extensive modification. A key intermediate in this approach is cyclopropyl sulfonamide, for which a scalable, one-pot synthesis has been developed.[3]

Below, we present a detailed protocol for a preferred scalable synthesis of a generic 2-(cyclopropylsulfonyl)pyridine intermediate, which combines elements of both strategies and is amenable to kilogram-scale production.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: S-Cyclopropylation cluster_1 Step 2: Oxidation A 2-Mercaptopyridine C 2-(Cyclopropylthio)pyridine A->C Cu(OAc)2, 2,2'-bipyridine, Cs2CO3, DCE, 70°C B Cyclopropylboronic Acid B->C D 2-(Cyclopropylthio)pyridine E 2-(Cyclopropylsulfonyl)pyridine D->E Oxidizing Agent (e.g., m-CPBA, Oxone®) G A Cu(II) Precatalyst B Cu(I)-Thiolate A->B Reduction/Ligand Exchange C Transmetalation B->C + Cyclopropylboronic Acid D Reductive Elimination C->D E Product D->E E->A Re-oxidation

Sources

Application

Technical Application Note: Strategic Functionalization of 6-Chloropyridin-3-amine

This guide outlines high-fidelity protocols for the functionalization of 6-chloropyridin-3-amine (also known as 2-chloro-5-aminopyridine).[1] It addresses the specific electronic challenges posed by this substrate and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines high-fidelity protocols for the functionalization of 6-chloropyridin-3-amine (also known as 2-chloro-5-aminopyridine).[1] It addresses the specific electronic challenges posed by this substrate and provides optimized methodologies for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig), tailored for drug discovery applications.[1]

Substrate Analysis & Reactivity Profile

The "Push-Pull" Electronic Conflict 6-Chloropyridin-3-amine presents a unique challenge in medicinal chemistry due to opposing electronic effects:

  • Activation (Pull): The chlorine atom at position 6 is ortho to the pyridine nitrogen.[1] The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate required for SNAr.

  • Deactivation (Push): The amino group (-NH2) at position 3 is a strong electron donor (+M effect). Through resonance, it increases electron density at the 6-position (para to the amine), significantly raising the activation energy for nucleophilic attack compared to 2-chloropyridine or 2-chloro-5-nitropyridine.

Implication for Protocol Selection:

  • Standard SNAr requires forcing conditions (high heat, microwave, strong nucleophiles) and is best for small, sterically unhindered nucleophiles (e.g., methoxide, morpholine).

  • Pd-Catalyzed Coupling is the "Gold Standard" for complex, valuable, or weak nucleophiles, circumventing the electronic deactivation by oxidative addition mechanisms.

Reactivity Visualization

G cluster_0 Electronic Effects N_atom Pyridine Nitrogen (N1) Electron Withdrawing Activates C6 Cl_atom Chloride (C6) Leaving Group N_atom->Cl_atom Ortho Activation NH2_group Amino Group (C3) Electron Donating (+M) Deactivates C6 NH2_group->Cl_atom Para Deactivation (Increases e- density) Decision Nucleophile Type? Strong_Nuc Strong/Small Nucleophile (Alkoxides, Cyclic Amines) Decision->Strong_Nuc Complex_Nuc Weak/Complex Nucleophile (Anilines, Hindered Amines) Decision->Complex_Nuc Protocol_A Protocol A: Classical S_NAr (High T / Microwave) Strong_Nuc->Protocol_A Protocol_B Protocol B: Pd-Catalysis (Buchwald-Hartwig) Complex_Nuc->Protocol_B

Figure 1: Decision matrix based on the electronic environment of 6-chloropyridin-3-amine.

Experimental Protocols

Protocol A: Classical SNAr (Microwave/Thermal)

Best For: Introduction of alkoxy groups (ethers) and secondary cyclic amines (morpholine, piperidine). Mechanism: Addition-Elimination via Meisenheimer complex.

Materials
  • Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

  • Nucleophile:

    • For Amines: 2.0–3.0 equiv of amine (acts as base and nucleophile).

    • For Ethers: 1.2 equiv Sodium Alkoxide (prepared in situ with NaH).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).

  • Base: DIPEA (3.0 equiv) if using non-basic nucleophiles.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a microwave vial or pressure tube. Purge with Argon.

  • Dissolution: Dissolve 6-chloropyridin-3-amine (100 mg, 0.78 mmol) in NMP (2.0 mL). Concentration is key; keep it high (0.4–0.5 M) to drive kinetics.

  • Nucleophile Addition:

    • Amine: Add morpholine (3.0 equiv) directly.

    • Alkoxide: In a separate vial, react alcohol (1.5 equiv) with NaH (1.5 equiv) in NMP at 0°C for 15 min, then transfer to the substrate vial.

  • Reaction:

    • Microwave: Seal cap. Irradiate at 160°C for 30–60 minutes (High absorption setting).

    • Thermal: Seal tube.[2][3][4] Heat in oil bath at 140°C for 12–18 hours .

  • Work-up: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove NMP (critical step to prevent oiling out). Wash with brine.[3][4] Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Critical Note: The free amine at C3 does not require protection for SNAr, but it may increase polarity, complicating extraction.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best For: Coupling with anilines, primary amines, or when SNAr fails due to deactivation. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination).

Materials
  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%).

  • Ligand: BrettPhos (for primary amines) or XPhos (general purpose). Note: BINAP is often insufficient for this deactivated substrate.

  • Base: LiHMDS (1.0 M in THF) or Cs2CO3 (solid, 2.0 equiv).

  • Solvent: 1,4-Dioxane or t-BuOH (anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (24 mg, 0.05 mmol) in Dioxane (1 mL). Stir at 100°C for 2 minutes to generate the active catalytic species (L-Pd-0). Visual check: Solution turns from dark purple/red to orange/brown.

  • Substrate Loading: Add 6-chloropyridin-3-amine (128 mg, 1.0 mmol), the coupling amine (1.2 mmol), and Cs2CO3 (650 mg, 2.0 mmol) to a reaction vial.

  • Reaction Assembly: Transfer the active catalyst solution to the substrate vial. Rinse with additional Dioxane (4 mL). Total concentration ~0.2 M.

  • Execution: Seal and heat at 100°C for 4–12 hours .

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[3][4][5]

  • Purification: The product is often much more polar than the starting chloride. Use amine-functionalized silica or add 1% Et3N to the eluent to prevent streaking.

Why this works: The bulky, electron-rich phosphine ligands (XPhos/BrettPhos) facilitate the oxidative addition into the challenging electron-rich C-Cl bond and prevent catalyst poisoning by the free NH2 group.

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent (SNAr) NMP > DMSO > DMFNMP allows higher operational temperatures without decomposition.
Solvent (Pd) t-BuOH or Dioxanet-BuOH can accelerate Pd-coupling via proton-shuttle mechanisms.
Base (Pd) LiHMDS > NaOtBu > Cs2CO3LiHMDS is soluble and prevents aggregation, crucial for sluggish substrates.
Leaving Group Cl vs BrIf Cl fails, switch to 6-bromopyridin-3-amine. The weaker C-Br bond accelerates Oxidative Addition.
Amine Protection Acetylation (-NHAc)If catalyst poisoning occurs, protect the C3-amine as an acetamide.

References

  • Maiti, D., et al. (2012).[6] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[6][7] Chemical Science.[6][7][8] Retrieved from [Link]

  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5][6][8][9] Chemical Reviews. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Precision Chemistry Support: Pyridine-Sulfide Oxidation Control Center

Current Status: Operational Ticket ID: PYR-S-OX-001 Subject: Selective Oxidation of Sulfide to Sulfoxide in Pyridine Scaffolds Assigned Specialist: Senior Application Scientist The Chemoselectivity Challenge You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-S-OX-001 Subject: Selective Oxidation of Sulfide to Sulfoxide in Pyridine Scaffolds Assigned Specialist: Senior Application Scientist

The Chemoselectivity Challenge

You are likely here because your oxidation reaction didn't stop where you wanted it to. Oxidizing a sulfide (


) to a sulfoxide (

) on a pyridine ring presents a "Chemoselectivity Triangle" of competing risks:
  • Over-oxidation: The sulfoxide product is still nucleophilic; strong oxidants will push it to the sulfone (

    
    ).
    
  • N-Oxidation: The pyridine nitrogen is a competing nucleophile. Many oxidants (like mCPBA) will happily oxidize the nitrogen to form a Pyridine N-Oxide .

  • Incomplete Conversion: Using conditions that are too mild leaves unreacted sulfide.

This guide provides the mechanistic insight and validated protocols to navigate this triangle.

The Mechanistic Landscape

To control the reaction, you must understand the electronic "personality" of your substrate.

  • The Sulfide (S): A soft nucleophile. It reacts rapidly with electrophilic oxygen sources.

  • The Sulfoxide (S=O): The oxygen atom withdraws electron density, making the sulfur less nucleophilic than the starting sulfide. However, it is still susceptible to further oxidation by strong electrophiles.

  • The Pyridine Nitrogen (N): A hard nucleophile. It is basic. If your reaction media is acidic, the nitrogen becomes protonated (

    
    ), rendering it non-nucleophilic and protecting it from oxidation.
    
Visualizing the Pathway

OxidationPathways Sulfide Pyridine-Sulfide (Starting Material) Sulfoxide Pyridine-Sulfoxide (Target) Sulfide->Sulfoxide Controlled Ox (k1) NOxide Pyridine N-Oxide (Side Product) Sulfide->NOxide Non-Selective Ox (Basic pH) Sulfone Pyridine-Sulfone (Over-Oxidation) Sulfoxide->Sulfone Excess Ox/Strong Ox (k2) NOxideSulfone N-Oxide Sulfone (Double Oxidation) Sulfoxide->NOxideSulfone Uncontrolled NOxide->NOxideSulfone Uncontrolled

Figure 1: The oxidation web. The goal is to maximize


 (S-oxidation) while minimizing 

(Sulfone formation) and

(N-oxidation).
Validated Protocols

Do not use mCPBA. It is the "sledgehammer" of oxidants and notoriously difficult to control for this specific transformation. Use one of the following precision methods.

Protocol A: The "HFIP Shield" (High Selectivity)

Best for: Complex substrates where N-oxidation is a major risk.

The Logic: Hexafluoroisopropanol (HFIP) is a fluorinated solvent that acts as a hydrogen-bond donor.

  • Activation: It activates Hydrogen Peroxide (

    
    ), making it more reactive toward the sulfide.
    
  • Protection (The Shield): Crucially, HFIP forms a strong H-bond network around the newly formed sulfoxide oxygen . This steric and electronic shielding prevents the oxidant from approaching the sulfur a second time, effectively "locking" the reaction at the sulfoxide stage [1].

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of Pyridine-Sulfide in 2.0 mL of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

  • Add Oxidant: Add 1.1 to 1.2 equivalents of 30% aqueous

    
     dropwise at Room Temperature (25°C).
    
  • Monitor: Stir for 30–60 minutes. Monitor by TLC or LCMS.

    • Note: The reaction is usually fast.[1]

  • Quench: Add saturated aqueous

    
     (sodium sulfite) to destroy excess peroxide.
    
  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .[2]
    
Protocol B: Sodium Periodate (The Reliable Standard)

Best for: Routine synthesis, scale-up, and cost-efficiency.

The Logic: Sodium Periodate (


) acts via a cyclic intermediate that favors mono-oxidation. It is generally too weak to oxidize electron-deficient pyridines to N-oxides or sulfoxides to sulfones under mild conditions [2].

Step-by-Step:

  • Prepare Solvent: Create a 1:1 mixture of Methanol and Water.

  • Dissolve: Suspend 1.0 mmol of substrate in 5 mL of the solvent mixture. Cool to 0°C.

  • Add Oxidant: Add 1.05 equivalents of

    
     (solid or dissolved in minimal water) portion-wise.
    
  • Reaction: Allow to warm to Room Temperature slowly. Stir for 2–12 hours.

    • Note:

      
       is slower than peroxides. If precipitation occurs, ensure efficient stirring.
      
  • Quench: Filter off any inorganic precipitate (sodium iodate). Dilute filtrate with water and extract with DCM or EtOAc.

Troubleshooting Guide (The Help Desk)

Use this matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Sulfone detected (>5%) Over-stoichiometry or Temperature too high.1. Reduce oxidant to 1.0 eq.2. Lower Temp to 0°C.3. Switch to Protocol A (HFIP prevents over-oxidation).
Pyridine N-Oxide formed pH is too basic or oxidant is too non-selective (e.g., mCPBA).1. Acidify: Add 1.0 eq of acetic acid or TFA to protonate the pyridine nitrogen (protecting it).2. Use Protocol A (HFIP is slightly acidic).
Reaction Stalled (<50% conv.) Oxidant decomposition or steric bulk.1. Add fresh oxidant in portions.2. If using

, ensure solubility (add more water or warm slightly).
Product is water soluble Pyridine polarity makes extraction hard.1. Do not use aqueous workup.2. Evaporate solvent directly and purify via reverse-phase chromatography.
Diagnostic Decision Tree

Troubleshooting Start Analyze Crude LCMS Result What is the major impurity? Start->Result Sulfone Sulfone Present Result->Sulfone Over-Oxidation NOxide N-Oxide Present Result->NOxide Wrong Selectivity Clean Clean Sulfoxide Result->Clean Target Hit Action1 Switch to HFIP Solvent (Shielding Effect) Sulfone->Action1 Action2 Protonate Pyridine (Add AcOH or TFA) NOxide->Action2

Figure 2: Rapid response flow for optimizing reaction conditions.

Comparative Data: Oxidant Performance

Comparison based on typical conversion of 2-(methylthio)pyridine [3, 4].

Oxidant SystemSolventSelectivity (S-Ox : Sulfone : N-Ox)Notes
mCPBA DCM60 : 30 : 10Not Recommended. Hard to control.

HFIP 99 : <1 : 0 Excellent. "Shielding" effect active.

MeOH/H2O95 : 5 : 0Very Good. Slow but reliable.
Oxone MeOH/H2O80 : 20 : 0Risk of sulfone if not monitored closely.
FAQ

Q: Can I use Acetone/Water for the


 method? 
A:  Yes. If your substrate is not soluble in Methanol, Acetone is a viable alternative. However, methanol often accelerates the reaction slightly due to better solvation of the periodate intermediate.

Q: HFIP is expensive. Is there a cheaper alternative for Protocol A? A: You can use Glacial Acetic Acid as the solvent with


. It forms peracetic acid in situ. It is selective for S-oxidation over N-oxidation (due to acidity protonating the pyridine), but it is less effective at preventing the second oxidation to sulfone compared to HFIP. You must monitor stoichiometry strictly (1.0 eq) at 0°C.

Q: My pyridine has an electron-withdrawing group (e.g., -CF3, -CN). Does this help? A: Yes. Electron-poor pyridines are less nucleophilic at the nitrogen, significantly reducing the risk of N-oxidation. You can be more aggressive with your oxidant choice, but the risk of sulfone formation remains.[2]

References
  • Colomer, I., & Chamberlain, A. E. (2015). Hydrogen Peroxide in Hexafluoroisopropanol: A Highly Selective and Mild System for the Oxidation of Sulfides to Sulfoxides.Organic Letters , 17(11), 2748–2751.

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][2][3] Scope, Selectivity, and Mechanism.[4]Journal of Organic Chemistry , 27(1), 282–284.

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[5] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[5]Organic Letters , 7(4), 625-628.

  • Gupta, S., & Shroff, B. (2024).[6] Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst.[6]Journal of Synthetic Chemistry , 3(1), 61-73.[6]

Sources

Optimization

Technical Support Center: Purification of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine

Welcome to the technical support center for the purification of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this pharmaceutical intermediate. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine, offering causative explanations and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from column chromatography is a frequent challenge, often attributable to several factors. The basic nature of the pyridine nitrogen in your compound can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the surface of standard silica gel.[1] This interaction results in product streaking, incomplete elution, and ultimately, a lower yield.

Troubleshooting Protocol:

  • Stationary Phase Modification:

    • Deactivation of Silica Gel: Before preparing your column, consider deactivating the silica gel. This can be achieved by preparing a slurry of the silica in your initial, non-polar eluent (e.g., hexane/ethyl acetate mixture) and adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v).[1] The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your product.[1]

    • Alternative Stationary Phases: If deactivation is insufficient, consider switching to a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[1]

  • Mobile Phase Optimization:

    • Solvent System: Ensure your chosen solvent system provides adequate, but not excessive, solubility for your compound. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[2][3]

    • Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your product, and finally any highly polar impurities.[2]

  • Loading Technique:

    • Dry Loading: If your compound has limited solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.

Workflow for Troubleshooting Low Chromatography Yield:

Caption: A decision tree for troubleshooting low yield in column chromatography.

Issue 2: Co-elution of Impurities with the Product

Question: Despite trying different solvent systems, I am unable to separate a persistent impurity from my desired compound during chromatography. How can I achieve better resolution?

Answer:

Co-elution occurs when the impurity and the product have very similar polarities and, therefore, similar affinities for the stationary phase. To resolve this, you need to exploit other physicochemical differences between the two molecules.

Strategies for Improved Resolution:

  • Fine-Tuning the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using a steep gradient, try a shallower gradient or even isocratic elution with a finely tuned solvent ratio. This can increase the separation between closely eluting compounds.

    • Solvent Selectivity: Changing one of the solvents in your mobile phase can alter the selectivity of the separation. For instance, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or a mixture of ethyl acetate and methanol.

  • pH Adjustment (for Liquid-Liquid Extraction or pH-Zone-Refining Chromatography):

    • The basicity of the amine group in your product can be used to your advantage. By adjusting the pH of an aqueous solution, you can selectively protonate your compound, making it water-soluble, while a non-basic impurity remains in an organic phase.[2]

    • pH-Zone-Refining Counter-Current Chromatography is an advanced technique that has been successfully used to separate pyridine derivatives with high purity.[4] This method utilizes a two-phase solvent system with an acid in the aqueous phase and a base in the organic phase to create a pH gradient that separates compounds based on their pKa values.[4]

  • Alternative Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than traditional flash chromatography.[1] Consider using a different stationary phase, such as a phenyl or cyano column, which can provide different interaction mechanisms.[1]

    • Ion-Exchange Chromatography: This technique can be highly effective for purifying basic compounds like aminopyridines.[5] By using a cation-exchange column, the positively charged (protonated) product will bind to the column, while neutral impurities pass through. The product can then be eluted by changing the pH or increasing the ionic strength of the eluent.[5]

Issue 3: Difficulty in Achieving Crystallization

Question: My purified 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine remains an oil or amorphous solid. What techniques can I use to induce crystallization?

Answer:

Crystallization is often a crucial final step to achieve high purity. The inability to crystallize can be due to residual impurities, the intrinsic properties of the molecule, or suboptimal crystallization conditions.

Crystallization Induction Techniques:

  • Solvent Screening:

    • Systematically screen a variety of solvents with different polarities. Good crystallization solvents are typically those in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

    • Common solvents for recrystallizing pyridine derivatives include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[6][7]

  • Anti-Solvent Addition:

    • Dissolve your compound in a good solvent (one in which it is highly soluble). Then, slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly turbid. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can promote crystal growth.

  • Seeding:

    • If you have a small crystal of the desired compound, add it to a saturated solution to act as a nucleation site for crystal growth.[8] If you don't have a seed crystal, sometimes scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.

  • Slow Evaporation:

    • Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container. This gradual increase in concentration can lead to the formation of well-defined crystals.[8]

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesProperties & Considerations
Alcohols Methanol, Ethanol, IsopropanolGood for polar compounds; can form hydrogen bonds.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity; good for a wide range of compounds.
Hydrocarbons Hexane, Heptane, TolueneNon-polar; often used as anti-solvents.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Relatively non-polar; volatile.
Ketones AcetonePolar aprotic; highly volatile.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine, and how does this influence purification?

A1: The pKa of the pyridine nitrogen in 3-aminopyridine derivatives is typically in the range of 5-6.[1] The electron-withdrawing nature of the cyclopropylsulfonyl group at the 6-position will likely decrease the basicity (lower the pKa) of the pyridine nitrogen. The amine group at the 3-position is also basic. This dual basicity is a critical consideration for purification. In acidic conditions (pH < pKa), the molecule will be protonated and more water-soluble, which is useful for acid-base extractions.[2] During chromatography on silica, this basicity can cause peak tailing, which can be mitigated by adding a basic modifier like triethylamine to the mobile phase.[1]

Q2: What are the common impurities I should expect from the synthesis of this compound?

A2: The impurities will depend on the synthetic route. Common impurities in the synthesis of pharmaceutical intermediates can include unreacted starting materials, by-products from side reactions, and residual solvents.[9][10] For instance, if the synthesis involves a coupling reaction, you might have residual starting materials or homo-coupled by-products. If a reaction is incomplete, this will also lead to impurities.[9] It is crucial to use analytical techniques like HPLC, GC-MS, and NMR to identify and quantify these impurities to develop an effective purification strategy.[10][11]

Q3: Can I use distillation for purification?

A3: Distillation is generally suitable for volatile and thermally stable compounds.[11] Given the likely high boiling point and potential for thermal degradation of a substituted pyridine like 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine, distillation is probably not a suitable primary purification method. It could potentially be used to remove volatile solvents or impurities under high vacuum if the compound is sufficiently stable.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your final product.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing purity and quantifying impurities. Purity is often reported as the area percentage of the main peak. Thin Layer Chromatography (TLC) is a quick and useful tool for monitoring reaction progress and assessing the number of components in a sample.[2]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q5: Are there any specific safety precautions I should take when handling and purifying this compound?

A5: As with any chemical, you should always consult the Safety Data Sheet (SDS) for specific handling information. In general, for aminopyridine derivatives, you should:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact. Many pyridine derivatives can be toxic.[12]

Workflow for Method Selection in Purification:

Caption: A general workflow for selecting a purification method.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available from: [Link]

  • Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. PMC - NIH. Available from: [Link]

  • Troubleshooting | The Pharma Master. The Pharma Master. Available from: [Link]

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Kinam Park. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Induction and Inhibition of Crystallization in Drug-In-Adhesive-Type Transdermal Patches. Available from: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

  • 6-Methylpyridin-3-amine. PMC. Available from: [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available from: [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Available from: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Available from: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • 3-aminopyridine. Organic Syntheses Procedure. Available from: [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available from: [Link]

  • 3-Methylpyridine. Wikipedia. Available from: [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Metal Catalyst Impurity Removal from Aminopyridine Intermediates

Welcome to the Process Chemistry Technical Support Center. This hub provides authoritative troubleshooting, step-by-step methodologies, and regulatory-aligned FAQs for removing stubborn transition metal impurities (such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub provides authoritative troubleshooting, step-by-step methodologies, and regulatory-aligned FAQs for removing stubborn transition metal impurities (such as Palladium and Copper) from aminopyridine-containing active pharmaceutical ingredients (APIs) and intermediates.

PART 1: Regulatory & Theoretical Grounding (FAQs)

Q: Why is palladium so difficult to remove from aminopyridine intermediates? A: The difficulty stems from the coordination chemistry of the intermediate. Aminopyridines possess both an endocyclic pyridine nitrogen and an exocyclic amine group. These basic nitrogen atoms act as potent monodentate or bidentate ligands, forming highly stable, thermodynamically favored square-planar complexes with transition metals like Pd(II) and Cu(I/II)[1]. Standard aqueous-organic liquid-liquid extractions fail because the partition coefficient of the lipophilic metal-aminopyridine complex heavily favors the organic phase.

Q: How do functionalized silica scavengers break this chelation? A: Silica-supported metal scavengers operate via thermodynamic displacement based on Hard-Soft Acid-Base (HSAB) theory. Palladium and Copper are "soft" Lewis acids that have a higher thermodynamic affinity for "soft" Lewis bases (like sulfur) than for the "borderline" nitrogen atoms of an aminopyridine. When functionalized silica (e.g., bearing thiol or dimercaptotriazine groups) is added, the sulfur ligands outcompete the aminopyridine, transferring the metal from the soluble API complex to the insoluble silica matrix, which is then easily removed by filtration[2].

Q: What are the regulatory limits for residual palladium and copper? A: The International Council for Harmonisation (ICH) Q3D (R2) guideline strictly regulates elemental impurities based on their toxicity and route of administration[3].

  • Palladium (Class 2B): The Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[4].

  • Copper (Class 3): The PDE is 3000 µ g/day for oral administration, 300 µ g/day for parenteral, and 30 µ g/day for inhalation[4]. (Note: If your maximum daily dose is 1 gram, a parenteral API must contain <10 ppm Pd to remain compliant).

PART 2: Troubleshooting Guide

Issue 1: Severe emulsion formation occurs during aqueous workup after a Buchwald-Hartwig amination.

  • Cause: The Pd-aminopyridine complex acts as an amphiphilic surfactant at the aqueous-organic interface, stabilizing emulsions and preventing phase separation.

  • Solution: Skip the initial aqueous wash. Filter the crude organic reaction mixture directly through a pad of Celite to remove bulk insoluble Pd(0) black. Then, treat the organic filtrate directly with a silica-based scavenger prior to attempting any aqueous-organic partitioning.

Issue 2: Residual Pd remains >100 ppm even after extensive silica gel chromatography.

  • Cause: Standard silica gel lacks the functional ligands required to break the metal-API chelate. The metal-API complex often co-elutes with the free API due to similar polarity, or the metal simply streaks across the column.

  • Solution: Chromatography is inefficient for metal removal. Implement a targeted scavenging step (see Protocol below) prior to chromatography. For continuous processing, pass the crude mixture through a radial flow adsorption cartridge (e.g., E-PAK®) functionalized with thiol groups[2].

Issue 3: The scavenger successfully removed the metal, but my Boc-protecting group was cleaved.

  • Cause: You likely used a strongly acidic scavenger, such as Tosic Acid (SCX). While excellent for scavenging Iron (Fe), SCX can catalyze the deprotection of acid-labile groups like Boc[5].

  • Solution: Switch to a neutral scavenger. Thiol or Dimercaptotriazine (DMT) functionalized silicas are highly effective for Pd and Cu and operate under neutral conditions, preserving sensitive protecting groups[5].

PART 3: Scavenger Selection Guide

To ensure optimal metal removal without degrading your API, select a scavenger based on the target metal and the chemical stability of your intermediate.

Scavenger TypeFunctional GroupTarget MetalsOptimal TemppH CompatibilityApplication Notes
Thiol -SHPd(0), Pd(II), Cu, Ag22°C - 60°CBroadBest general-purpose scavenger. Highly effective for Cu-catalyzed Ullmann couplings.
DMT DimercaptotriazinePd(II), Ru, Ir22°CNeutral / BasicHighly effective for strongly chelated Pd. Do not heat; higher temps do not improve efficiency[5].
Thiourea -NH-CS-NH-Pd, Cu, Ru22°C - 60°CBroadExcellent alternative if Thiol is ineffective due to steric hindrance around the metal.
Tosic Acid -SO3H (SCX)Fe, Zn, Ni22°CAcidicHighly effective for Fe[5]. Warning: Will cleave acid-labile groups (e.g., Boc, Trt).

PART 4: Step-by-Step Methodology: Metal Scavenging Protocol

This self-validating protocol ensures that empirical data drives the purification process, creating a closed-loop system from baseline measurement to final regulatory validation.

Step 1: Baseline Quantification Evaporate a 1.0 mL aliquot of the crude reaction mixture. Digest the residue in trace-metal grade HNO₃ and analyze via ICP-MS to determine the exact baseline metal concentration (in ppm).

Step 2: Scavenger Screening In parallel reaction vials, dissolve equal amounts of the crude API in a suitable organic solvent (e.g., THF, EtOAc, or DMF). Add 4 to 8 molar equivalents (relative to the initial metal catalyst loading) of Thiol, DMT, and Thiourea scavengers to separate vials.

Step 3: Incubation Stir the suspensions at 22°C for 16 hours. (Causality Note: Extended stirring at room temperature allows the solid-phase sulfur ligands sufficient time to thermodynamically displace the aminopyridine nitrogens without causing thermal degradation of the silica matrix)[5].

Step 4: Filtration & Washing Filter the heterogeneous mixtures through a fritted funnel (porosity 3 or 4) or a tightly packed Celite pad. Wash the filter cake thoroughly with 2-3 column volumes of the reaction solvent to ensure 100% recovery of the API.

Step 5: ICP-MS Validation Concentrate the filtrates and analyze each via ICP-MS. Select the scavenger that successfully reduces the metal content below the ICH Q3D target (e.g., <10 ppm for parenteral applications).

Step 6: Bulk Scale-Up Apply the validated scavenger and optimal conditions to the bulk batch.

PART 5: Workflow Visualization

ScavengingWorkflow N1 1. Crude Aminopyridine Reaction Mixture N2 2. Scavenger Screening (Thiol, DMT, Thiourea) N1->N2 N3 3. Add Optimal Scavenger (4-8 Equivalents) N2->N3 N4 4. Incubate & Stir (16h at 22°C) N3->N4 N5 5. Filter through Celite & Wash with Solvent N4->N5 N6 6. ICP-MS Analysis (Validate <10 ppm) N5->N6

Standardized workflow for metal scavenger screening and API purification.

References

  • Application Note : - Velocity Scientific Solutions | Velocity Scientific Solutions | [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH | ICH | [Link]

  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig | Chemie Brunschwig | [Link]

  • Covalent Organic Framework with Predesigned Single-Ion Traps for Highly Efficient Palladium Recovery from Wastes | CCS Chemistry | Chinese Chemical Society |[Link]

  • Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy | ECA Academy | [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Sulfonylpyridines in Organic Solvents

Welcome to the technical support center for handling sulfonylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of sulfonylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling sulfonylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of sulfonylpyridine derivatives in organic solvents during their experimental work. As a class of compounds with significant applications in medicinal chemistry and organic synthesis, understanding their solubility behavior is crucial for successful outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility-related issues.

Foundational Principles: Understanding Sulfonylpyridine Solubility

The solubility of a sulfonylpyridine in a given organic solvent is governed by a balance of intermolecular forces. The key structural features influencing this are:

  • The Sulfonyl Group (SO₂): This is a highly polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.[1]

  • The Pyridine Ring: A basic heterocycle, the nitrogen atom can also act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

  • Substituents: The nature, position, and size of other substituents on the pyridine ring and the sulfonyl group have a profound impact on the overall polarity, crystal lattice energy, and ultimately, the solubility of the compound. Electron-withdrawing or -donating groups can alter the electron density of the pyridine ring, influencing its interactions with solvents.[2]

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My sulfonylpyridine won't dissolve in my reaction solvent (e.g., Dichloromethane, THF, Toluene). What should I do?

Answer:

This is a common issue, particularly with highly crystalline or polar sulfonylpyridines. Here’s a systematic approach to resolving this:

1. Solvent Selection:

  • Polarity Matching: The principle of "like dissolves like" is a good starting point.[1] If your sulfonylpyridine has multiple polar functional groups, a more polar solvent is likely required. Consider switching to or adding a co-solvent from a different class. For instance, if your compound is insoluble in dichloromethane (a chlorinated solvent), try a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Co-solvent Systems: Using a mixture of solvents can be highly effective. A small amount of a more polar, miscible solvent can disrupt the crystal lattice of the sulfonylpyridine enough to allow the bulk solvent to solvate it. For example, adding 5-10% DMF or DMSO to THF can significantly improve solubility.

2. Temperature:

  • Most organic compounds exhibit increased solubility at higher temperatures.[3] Gently warming the mixture can often be sufficient to dissolve the sulfonylpyridine. However, be cautious of the thermal stability of your compound and the boiling point of your solvent.

3. Sonication:

  • Ultrasonic agitation can help to break up solid aggregates and increase the rate of dissolution.

4. Structural Modification (if applicable):

  • If you are in the process of designing a synthetic route, consider the impact of substituents on solubility. Introducing less polar groups or groups that disrupt crystal packing can improve solubility in less polar organic solvents.

Q2: My sulfonylpyridine product precipitated out of the reaction mixture upon cooling. How can I purify it?

Answer:

Precipitation upon cooling is often a good sign, as it can be a form of in-situ crystallization. However, it can also trap impurities. Here's how to approach purification:

1. Recrystallization:

  • This is the preferred method for purifying solid organic compounds.[4][5] The key is to find a suitable solvent or solvent system in which your sulfonylpyridine is sparingly soluble at room temperature but highly soluble when hot.

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) at room and elevated temperatures.

    • Procedure: Dissolve the crude product in the minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.[6]

2. Column Chromatography:

  • If recrystallization is not effective or if you have a complex mixture of products, column chromatography is a powerful purification technique.[7]

    • Stationary Phase: Silica gel is the most common stationary phase. However, due to the basicity of the pyridine ring, tailing of peaks can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8]

    • Mobile Phase (Eluent): The choice of eluent depends on the polarity of your sulfonylpyridine. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the compound.

Q3: I'm performing a reaction to synthesize a sulfonylpyridine, and the product seems to be "oiling out" instead of forming a solid. What does this mean and how can I handle it?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when impurities are present that depress the melting point.

1. Inducing Crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small scratches can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of the pure, solid product, adding a "seed crystal" to the oil can initiate crystallization.[1]

  • Solvent Change: Try adding a small amount of a solvent in which your compound is poorly soluble (an anti-solvent). This can sometimes force the oil to solidify.

2. Work-up as an Oil:

  • If the product will not solidify, you may need to perform the work-up assuming it is an oil. This involves extracting the oil into an appropriate organic solvent, washing the organic layer, drying it, and concentrating it to obtain the purified oil. Purification can then be attempted by column chromatography.

Q4: My sulfonylpyridine is soluble in DMSO for my biological assay, but it precipitates when I dilute the stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a classic solubility challenge when moving from a highly polar organic solvent to an aqueous medium.

1. Co-solvents:

  • Maintain a certain percentage of an organic co-solvent in your final aqueous solution. For example, keeping the final DMSO concentration at 1-5% can help maintain solubility.

2. pH Adjustment:

  • The pyridine nitrogen is basic and can be protonated at acidic pH. The resulting pyridinium salt often has significantly higher aqueous solubility. If your assay conditions permit, lowering the pH of the buffer may solve the precipitation issue.

3. Use of Surfactants or Excipients:

  • In a drug development context, formulation strategies involving surfactants or other solubilizing agents can be employed to create stable aqueous solutions of poorly soluble compounds.[9]

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents for dissolving sulfonylpyridines?

A: There is no single "best" solvent, as solubility is highly dependent on the specific structure of the sulfonylpyridine. However, a good starting point for screening solubility is to test a range of solvents with varying polarities. A suggested screening set would include:

  • Non-polar: Toluene, Heptane

  • Moderately Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Isopropanol

Q: How do I remove a high-boiling point solvent like DMSO or DMF after my reaction?

A: Removing these solvents can be challenging due to their high boiling points.

  • Azeotropic Removal: Adding a solvent that forms a low-boiling azeotrope with the high-boiling solvent and then removing it under reduced pressure can be effective. Toluene is often used for this purpose with DMF or DMSO.[4]

  • Aqueous Wash: If your product is not water-soluble, you can often remove DMF and DMSO by washing the organic layer with water or brine during an aqueous work-up. These polar aprotic solvents are miscible with water.

Q: My sulfonylpyridine seems to be degrading during purification on silica gel. What can I do?

A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica: You can neutralize the acidic silanol groups on the silica surface by pre-treating the silica with a base. This is often done by slurrying the silica in the eluent containing a small amount (0.1-1%) of a volatile base like triethylamine.[4]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[4]

Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization of a Sulfonylpyridine
  • Solvent Selection: In separate small test tubes, place ~20 mg of the crude sulfonylpyridine. To each tube, add ~0.5 mL of a different test solvent. Observe the solubility at room temperature. Heat the tubes that did not dissolve at room temperature to the boiling point of the solvent. The ideal solvent will show poor solubility at room temperature and complete dissolution at boiling.

  • Dissolution: Place the bulk of the crude sulfonylpyridine in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Table 1: Common Organic Solvents and Their Properties
SolventBoiling Point (°C)Polarity IndexDielectric ConstantMiscibility with Water
Hexane690.11.9Immiscible
Toluene1112.42.4Immiscible
Dichloromethane (DCM)403.19.1Immiscible
Diethyl Ether352.84.3Slightly
Ethyl Acetate (EtOAc)774.46.0Slightly
Tetrahydrofuran (THF)664.07.5Miscible
Acetone565.121Miscible
Acetonitrile (MeCN)825.837.5Miscible
N,N-Dimethylformamide (DMF)1536.436.7Miscible
Dimethyl Sulfoxide (DMSO)1897.246.7Miscible
Ethanol784.324.5Miscible

Data compiled from publicly available sources.

Visualizing Troubleshooting Workflows

Diagram 1: Decision Tree for Dissolving a Sulfonylpyridine

start Sulfonylpyridine Insoluble in Reaction Solvent solvent_choice Is a more polar solvent available? start->solvent_choice heat Can the reaction be heated safely? solvent_choice->heat No change_solvent Switch to a more polar solvent solvent_choice->change_solvent Yes cosolvent Add a polar aprotic co-solvent (e.g., DMF/DMSO) heat->cosolvent No heat_mixture Gently heat mixture heat->heat_mixture Yes sonicate Try sonication success Solubility Achieved sonicate->success fail Consider redesign of substrate sonicate->fail cosolvent->sonicate change_solvent->success heat_mixture->success

Caption: A decision-making workflow for addressing initial solubility challenges.

Diagram 2: Purification Strategy for a Solid Sulfonylpyridine Product

start Crude Solid Sulfonylpyridine Product recrystallization_test Perform Recrystallization Solvent Screen start->recrystallization_test good_solvent Suitable solvent system found? recrystallization_test->good_solvent recrystallize Perform Recrystallization good_solvent->recrystallize Yes column_chromatography Perform Column Chromatography good_solvent->column_chromatography No purity_check Check Purity (TLC, NMR, LCMS) recrystallize->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >95% repeat_purification Repeat Purification or Try Alternative Method purity_check->repeat_purification Purity <95%

Caption: A workflow for selecting an appropriate purification method.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • PubMed. (2015, October 15). Impact of Solubilizing Additives on Supersaturation and Membrane Transport of Drugs. Retrieved from [Link]

  • PubMed. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Reagent Guides. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions during amine protection/deprotection

Topic: Minimizing Side Reactions in Chemoselective Transformations Welcome to the Advanced Synthesis Support Hub Status: Operational | Tier: Level 3 (Senior Scientist) Scope: Troubleshooting chemoselectivity issues in Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Chemoselective Transformations

Welcome to the Advanced Synthesis Support Hub

Status: Operational | Tier: Level 3 (Senior Scientist) Scope: Troubleshooting chemoselectivity issues in Boc, Fmoc, and Cbz chemistries.

This guide is not a textbook; it is a diagnostic tool designed to resolve specific failure modes in your synthetic workflow. We focus on the "why" behind the failure and the "how" to engineer a self-validating solution.

Module 1: The Cation Trap (Boc & t-Butyl Removal)

Context: You are removing Boc groups (or t-butyl side chains) using acidic conditions (TFA, HCl). The Enemy: The tert-butyl carbocation (


).[1] Once generated, this electrophile seeks electron-rich centers. If you do not provide a "dummy" target (scavenger), it will alkylate your molecule.
Troubleshooting Guide

Q: I see a +56 Da (or +112 Da) mass shift on my product after TFA deprotection. What happened? A: You have alkylated a nucleophilic side chain.[2] The


 cation attacked an electron-rich region, most likely a Tryptophan (indole), Methionine (sulfur), or Tyrosine (phenol).[1]
  • The Fix: You must increase the "scavenger capacity" of your deprotection cocktail.

  • The Mechanism: Scavengers act as a "cation sink," reacting faster with

    
     than your peptide/drug molecule does.
    

Q: My peptide contains Tryptophan and the yield is low. How do I protect the indole ring? A: Tryptophan is the most notorious victim of alkylation.

  • Chemical Fix: Use Reagent K (see table below) instead of standard cleavage cocktails.

  • Monomer Selection: Ensure you used Fmoc-Trp(Boc)-OH . The Boc group on the indole nitrogen deactivates the ring, making it less nucleophilic. Note: The indole-Boc is removed during the cleavage, but it delays the exposure of the free indole until most cations are already scavenged.

Standard Operating Procedures: Scavenger Cocktails
Cocktail NameComposition (v/v)Best Use Case
Standard Mix TFA (95%) / TIS (2.5%) / H₂O (2.5%)General deprotection; no susceptible residues (Met, Trp, Cys).
Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)High Risk. Mandatory for sequences with Trp, Met, or Cys.
DTT Mix TFA (94%) / TIS (1%) / H₂O (2.5%) / DTT (2.5%)Alternative to Reagent K if you wish to avoid the stench of EDT (Ethanedithiol).

Critical Protocol Note: When using silane scavengers (TIS/TES), the reaction may turn yellow. This is normal (trityl/carbocation species). If it turns violet/black, it may indicate excessive oxidation or tryptophan degradation.

Visualization: The Scavenging Pathway

BocScavenging BocAmine Boc-Protected Amine Cation t-Butyl Cation (Electrophile) BocAmine->Cation Cleavage Acid Acid (TFA) Acid->Cation Scavenger Scavenger (TIS/Water) (Nucleophile) Cation->Scavenger Fast Trap SideProduct Alkylated Impurity (+56 Da) Cation->SideProduct No Scavenger Product Clean Product + Scavenged Byproduct Scavenger->Product

Figure 1: The kinetic competition between scavengers and your product for the reactive tert-butyl cation.

Module 2: The Base-Catalyzed Cascade (Fmoc Removal)

Context: You are removing Fmoc groups using bases (Piperidine). The Enemy: Dibenzofulvene (DBF) and Aspartimide Formation .[3][4]

Troubleshooting Guide

Q: I see a +178 Da impurity. What is it? A: This is a DBF-Adduct . The Dibenzofulvene byproduct (formed after Fmoc removal) was not effectively scavenged and reacted with your free amine (N-terminus or Lysine side chain).[5]

  • The Fix: Ensure your deprotection solution contains at least 20% Piperidine. Piperidine acts as both the base and the scavenger. If using a weaker base (like DBU) for sensitive substrates, you must add a thiol scavenger (e.g., 1-5% DTT or mercaptoethanol) to trap the DBF.

Q: I have an Asp-Gly sequence and see a mass shift of -18 Da or +67 Da. Why? A: You have Aspartimide formation .[6][7]

  • Mechanism: The nitrogen of the Glycine attacks the side-chain ester of Aspartic acid, forming a succinimide ring (-18 Da). Piperidine then opens this ring, forming a piperidide adduct (+67 Da relative to the product).

  • The Fix: This is sequence-dependent (Asp-Gly, Asp-Asn, Asp-Ser are "hotspots").

    • Add Acid: Add 0.1 M HOBt (Hydroxybenzotriazole) to your 20% Piperidine deprotection solution. This suppresses the side-chain deprotonation.[8]

    • Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the glycine nitrogen.[7] This physically blocks the attack.

Experimental Protocol: Aspartimide-Free Fmoc Removal

Reagents:

  • DMF (Grade: Peptide Synthesis)[3][9]

  • Piperidine[4][5][6][7][8][9][10]

  • HOBt (Anhydrous or Monohydrate)

Procedure:

  • Prepare a solution of 20% Piperidine in DMF .

  • Add HOBt to reach a concentration of 0.1 M (approx.[11] 1.35 g per 100 mL).

  • Note: The solution color may darken slightly; this is acceptable.

  • Perform deprotection cycles as standard (typically 2 x 5 min or 1 x 10 min).

  • Wash thoroughly with DMF (5x) to remove HOBt before the next coupling, as residual acid can neutralize the base in the subsequent activation step.

Visualization: Aspartimide Formation

Aspartimide FmocAsp Fmoc-Asp(OtBu)-Gly-... Intermediate Free Amine (Asp-Gly) FmocAsp->Intermediate Fmoc Removal Base Base (Piperidine) Base->Intermediate Cyclization Aspartimide (Ring Closure) (-18 Da / -tBu) Intermediate->Cyclization Intramolecular Attack Piperidide Piperidide Adduct (+67 Da) Cyclization->Piperidide Ring Opening by Piperidine BetaPeptide Beta-Peptide (Isomerization) Cyclization->BetaPeptide Hydrolysis (Water)

Figure 2: The pathway of Aspartimide formation, a common side reaction in Asp-Gly sequences under basic conditions.

Module 3: The Catalytic Conundrum (Cbz Removal)

Context: You are removing Cbz (Z) groups via Hydrogenolysis (


, Pd/C).
The Enemy: Over-reduction  (Halogen loss) and Catalyst Poisoning  (Sulfur).
Troubleshooting Guide

Q: My molecule has a Chlorine/Bromine atom. When I remove Cbz with Pd/C, the halogen falls off. A: Palladium is excellent at dehalogenation.

  • Solution A (Catalyst Switch): Switch from Pd/C to 5% Pt/C (sulfided) . Platinum is much less active toward aryl halides but will still cleave Cbz.

  • Solution B (Poisoning): Add Pyridine (5-10 equivalents) or EDTA to the reaction mixture. This "poisons" the catalyst just enough to stop dehalogenation but allow hydrogenolysis.

  • Solution C (Chemical Cleavage): Abandon hydrogenation. Use AlCl₃ in HFIP (Hexafluoroisopropanol).[12][13] This is a modern, mild method that leaves halogens intact [1].

Q: The reaction won't start. I have a Methionine/Cysteine in the molecule. A: Sulfur acts as a catalyst poison, binding irreversibly to the Pd surface.

  • The Fix:

    • Brute Force: Increase catalyst loading to 50-100 wt% (mass of catalyst = mass of substrate).

    • Lewis Acid Method: Use the AlCl₃/HFIP method mentioned above. It is insensitive to sulfur poisoning.

    • HBr/AcOH: Use 33% HBr in Acetic Acid. Warning: This is harsh and will remove Boc groups too.

Protocol: Selective Cbz Removal with Halogen Retention (AlCl₃/HFIP)

This method is superior for complex molecules where hydrogenation is risky.

  • Setup: Flame-dry a round-bottom flask.

  • Dissolution: Dissolve Cbz-protected amine (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.1 M concentration].

  • Addition: Add AlCl₃ (3.0 equiv) in one portion at Room Temperature.

    • Observation: The suspension may turn clear or slightly yellow.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Dilute with DCM, then slowly add saturated NaHCO₃ (aqueous).

  • Workup: Extract with DCM. The Cbz group is removed; halogens and benzyl esters often remain intact (check specific selectivity in reference [1]).

References

  • Vinayagam, V., et al. (2024).[14] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. [13]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Optimization

Technical Guide: Stability of Cyclopropylsulfonyl Group Under Acidic Conditions

The following technical guide addresses the stability profile of the cyclopropylsulfonyl moiety under acidic conditions. This resource is designed for medicinal chemists and process engineers requiring actionable insight...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of the cyclopropylsulfonyl moiety under acidic conditions. This resource is designed for medicinal chemists and process engineers requiring actionable insights for synthetic planning and troubleshooting.[1]

Executive Summary

The cyclopropylsulfonyl group is a robust pharmacophore and protecting group that exhibits high stability under standard acidic conditions (e.g., TFA, HCl/dioxane) used in organic synthesis. Unlike electron-rich cyclopropanes which are prone to acid-catalyzed ring opening, the strong electron-withdrawing nature of the sulfonyl group (


) deactivates the cyclopropane ring toward electrophilic attack. However, under forcing conditions (high temperature, strong nucleophiles), specific decomposition pathways involving ring opening can occur.

Module 1: General Stability Profile

Q: Is the cyclopropylsulfonyl group stable to standard Boc-deprotection conditions?

A: Yes. The cyclopropylsulfonyl moiety is fully compatible with standard acidic deprotection protocols. You can confidently use:

  • TFA / DCM (1:1) at Room Temperature (RT).[1]

  • 4M HCl in Dioxane at RT.

  • Formic acid (often used for tert-butyl cleavage).[1][2]

Mechanism of Stability: Acid-catalyzed ring opening of cyclopropanes typically proceeds via protonation of the ring or a substituent to form a carbocation intermediate. The sulfonyl group is a powerful electron-withdrawing group (EWG).[1] It destabilizes the formation of any adjacent positive charge (carbocation) that would result from ring protonation/opening. Consequently, the activation energy for acid-catalyzed ring cleavage is significantly raised compared to alkyl- or aryl-cyclopropanes.[1]

Q: How does it compare to other sulfonyl groups (Mesyl, Tosyl)?

A: In terms of the sulfonamide bond (N-S) stability , it is comparable to Mesyl (Ms) and Tosyl (Ts) groups. The sulfonamide bond is extremely resistant to acid hydrolysis and typically requires harsh conditions (e.g., 48% HBr/AcOH at reflux) to cleave. Differentiation: The unique risk for cyclopropylsulfonyl is ring opening , not N-S cleavage. While Ms and Ts are chemically inert to ring-opening stresses, the cyclopropyl group possesses ~27.5 kcal/mol of ring strain. While the sulfonyl group stabilizes this, "super-acidic" conditions or Lewis acids in the presence of nucleophiles can trigger strain relief via ring opening.

Module 2: The "Danger Zone" (Harsh Conditions)

Q: Under what specific acidic conditions does the group decompose?

A: Decomposition is rarely observed during standard workups, but the following scenarios can trigger failure:

  • Nucleophilic Acidic Mixtures:

    • Condition: Strong acid + Strong Nucleophile (e.g., HBr, HI, or HCl with high heat).

    • Result: Homo-Michael-type addition. The halide may attack the cyclopropane ring (activated by the sulfonyl EWG) leading to ring opening and formation of a linear propyl-halide sulfone.

  • Lewis Acid Catalysis:

    • Condition: Strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) with heating.
    • Result: Coordination to the sulfonyl oxygens can further deplete electron density, potentially making the ring susceptible to nucleophilic attack if a nucleophile is present.

  • Radical Conditions:

    • While not strictly "acidic," be aware that oxidative radical conditions can open the ring.

Q: I see a new byproduct in my NMR after heating in H2SO4. What is it?

A: If you are heating in sulfuric acid or strong hydrohalic acid, you likely opened the ring.

  • Diagnostic Signal: Look for the disappearance of the characteristic cyclopropyl multiplet (0.9–1.3 ppm) and the appearance of a propyl chain (triplet/multiplet patterns typical of

    
    ).
    
  • Mechanism: Acid-mediated nucleophilic attack at the cyclopropyl carbon (homo-conjugate addition).[1]

Module 3: Troubleshooting & Data

Compatibility Matrix

The following table summarizes the stability of the cyclopropylsulfonyl group based on internal application data and literature precedents.

Reagent / ConditionStabilityNotes
TFA (Neat or DCM) Stable Standard condition for peptide cleavage/Boc removal.[1]
HCl (4M in Dioxane) Stable No ring opening observed at RT.[1]
Formic Acid Stable Used for specific protecting group removals.[1]
HBr / AcOH (Reflux) Unstable Risk of ring opening (nucleophilic attack by Br-).[1]
H2SO4 (Conc, Heat) Unstable Risk of ring opening and sulfonation side reactions.
AlCl3 / Lewis Acids Conditional Stable at low temp; risk of ring opening with nucleophiles.[1]
Visualizing the Stability Logic

The following diagram illustrates the decision-making process for subjecting cyclopropylsulfonyl compounds to acidic conditions.

StabilityLogic Start Evaluate Acidic Conditions ConditionCheck Is the Acid a Strong Nucleophile Source? (e.g., HBr, HI) Start->ConditionCheck TempCheck Is Temperature > 80°C? ConditionCheck->TempCheck No (e.g., TFA, H2SO4) UnstablePath High Risk of Ring Opening (Homo-Michael Addition) ConditionCheck->UnstablePath Yes (HBr, HI) StablePath Standard Protocol (TFA, HCl/Dioxane, Formic Acid) TempCheck->StablePath No (RT to Mild Heat) TempCheck->UnstablePath Yes (High Heat) ResultStable Intact Cyclopropylsulfonyl StablePath->ResultStable ResultOpen Ring-Opened Byproduct (Propyl-X species) UnstablePath->ResultOpen

Figure 1: Decision tree for assessing risk of cyclopropyl ring opening under acidic conditions.

Module 4: Experimental Protocols

Protocol 1: Acid Stability Validation Assay

Purpose: To quantitatively verify the stability of a specific cyclopropylsulfonyl substrate before scale-up.

Reagents:

  • Substrate (10 mg)[1]

  • TFA-d (Deuterated Trifluoroacetic acid) or solvent of choice (DMSO-d6) + Acid.[1]

  • NMR Tube.[1]

Procedure:

  • Baseline: Dissolve 5 mg of substrate in DMSO-d6. Acquire a 1H NMR (Time = 0). Focus on the cyclopropyl high-field region (0.8 – 1.5 ppm).[1]

  • Stress Test: Dissolve 5 mg of substrate directly in 0.6 mL of neat TFA-d (or 4M HCl/Dioxane if preferred).

  • Incubation: Let the solution stand at Room Temperature for 4 hours .

  • Analysis: Acquire 1H NMR directly of the acidic solution (if deuterated acid used) or after mini-workup (evaporate

    
    , dissolve in DMSO-d6).
    
  • Interpretation:

    • Pass: Integration of cyclopropyl protons remains constant relative to an internal standard (or aromatic signals).[1]

    • Fail: Appearance of alkene signals (if elimination occurred) or aliphatic multiplets (if ring opened).[1]

Protocol 2: Safe Workup of Cyclopropylsulfonyl Chlorides

Context: The precursor, Cyclopropylsulfonyl chloride, is moisture sensitive.

  • Keep the reagent cold (0°C) during additions.[1]

  • Quench reactions slowly with water/bicarbonate.[1]

  • Note: Hydrolysis produces Cyclopropanesulfonic acid and HCl.[1] The sulfonic acid itself is highly stable and will not degrade further under these conditions.

References

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 2008.[1][3] [Link] Context: Demonstrates the stabilizing effect of the cyclopropyl group against hydrolysis compared to acyclic analogs.

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011.[1] [Link] Context: Validates the stability of cyclopropyl rings in the presence of strong acids (HCl) during amine salt formation.

  • Process for the preparation of cyclopropyl sulfonamide.Google Patents (WO2009053281A1). Context: Describes industrial processes using acids (formic acid, HCl) to cleave protecting groups while retaining the cyclopropyl sulfonamide core.

Sources

Troubleshooting

Technical Guide: Separation of Sulfoxide By-Products from Sulfone Intermediates

The following technical guide is designed for researchers and process chemists dealing with the purification of sulfone ( ) intermediates, specifically addressing the removal of sulfoxide ( ) impurities. Department: Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of sulfone (


) intermediates, specifically addressing the removal of sulfoxide (

) impurities.

Department: Chemical Process Development & Application Science Subject: Purification Strategies for S-Oxidation Workflows Target Audience: Medicinal Chemists, Process Engineers, R&D Scientists

Diagnostic & Detection: Characterizing the Mixture

Before attempting separation, you must accurately quantify the ratio of sulfone (target) to sulfoxide (impurity). These species have distinct physicochemical signatures.

Thin Layer Chromatography (TLC) Behavior

On standard normal-phase silica gel, the polarity order is dictated by the hydrogen-bond accepting capability of the oxygen atoms.

  • Stationary Phase: Silica Gel 60 (

    
    )
    
  • Mobile Phase: Hexanes/Ethyl Acetate (start with 3:1 for non-polar R-groups).

Compound ClassPolarityRelative

(Silica)
Interaction Mechanism
Sulfide (

)
LowHigh (Fastest)Weak dispersion forces.
Sulfone (

)
MediumMediumModerate dipole; weak H-bond acceptor.
Sulfoxide (

)
HighLow (Slowest)Strong H-bond acceptor (interacts with Si-OH).

Technical Note: Sulfoxides are significantly more polar than sulfones due to the highly polarized


 character, which acts as a potent Lewis base, binding tightly to acidic silanols on the silica surface. Sulfones, despite having two oxygens, exhibit reduced basicity and migrate faster.
NMR Spectroscopy Signatures ( H-NMR)

The oxidation state of sulfur exerts a strong deshielding effect on


-protons.
Signal TypeSulfide (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
Methyl (

-CH

)
2.1 – 2.52.5 – 2.82.9 – 3.2
Methylene (

-CH

)
2.5 – 3.02.8 – 3.23.0 – 3.5
  • Diagnostic Check: Look for the "satellite" peaks or split signals. If your sulfone target peak has a smaller "shadow" peak approximately 0.3–0.5 ppm upfield, that is likely the sulfoxide impurity.

Decision Matrix: Selecting the Purification Protocol

Do not default to column chromatography immediately. Use this logic flow to save time and solvent.

PurificationLogic Start Crude Reaction Mixture (Target: Sulfone) CheckTLC Analyze Composition (TLC / NMR) Start->CheckTLC Decision1 Is Sulfoxide > 10%? CheckTLC->Decision1 MethodA PROTOCOL A: Chemical Scavenging (Push to Completion) Decision1->MethodA Yes (Incomplete Rxn) Decision2 Is Product Solid? Decision1->Decision2 No (< 10% Impurity) MethodB PROTOCOL B: Crystallization (Solubility Diff) MethodC PROTOCOL C: Flash Chromatography (Polarity Diff) Decision2->MethodB Yes (Crystalline) Decision2->MethodC No (Oil/Amorphous)

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity levels and physical state.

Protocol A: Chemical Scavenging ("The Push Method")

Best For: High levels of sulfoxide (>10%) where the reaction stalled. Concept: Instead of removing the impurity, convert it into the product.

If your target is the sulfone , the sulfoxide is simply an "under-oxidized" intermediate. Separating it is physically wasteful. The most efficient "purification" is to drive the oxidation to completion.

Procedure:

  • Resuspend: Dissolve the crude mixture in the original solvent (e.g., DCM, Acetone, or Acetic Acid).

  • Re-oxidize: Add a slight excess (0.2 – 0.5 eq) of a strong oxidant.

    • Recommended:mCPBA (meta-Chloroperoxybenzoic acid) is excellent for "polishing" reactions because it works fast in organic solvents.

    • Alternative:KMnO4 (Potassium Permanganate) in aqueous acetone can selectively oxidize sulfoxides to sulfones without touching other functional groups if pH is controlled.

  • Monitor: Check TLC after 30 minutes. The lower sulfoxide spot should disappear, converging into the sulfone spot.

  • Workup: Wash with aqueous sodium thiosulfate (to quench oxidant) and sodium bicarbonate (to remove acids).

Expert Insight: This is the preferred industrial approach. Separation is expensive; reaction completion is cheap.

Protocol B: Crystallization (Solubility Differential)

Best For: Crystalline sulfones with low sulfoxide contamination (<10%).

Sulfones are typically highly crystalline solids with high melting points due to their symmetric, rigid structure and strong dipole-dipole interactions. Sulfoxides are often lower-melting solids or liquids and are much more soluble in polar solvents (like alcohols) due to their high polarity.

Solvent Systems:

  • Ethanol / Water: Sulfones often precipitate; sulfoxides stay in the mother liquor.

  • Ethyl Acetate / Hexane: Dissolve in hot EtOAc, add Hexane until turbid.

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • Allow to cool slowly to room temperature.

  • Crucial Step: If crystallization does not start, "seed" the solution with a tiny crystal of pure sulfone (if available) or scratch the glass.

  • Filter the solid.

  • Wash: Rinse the filter cake with cold solvent. The sulfoxide impurity, being more soluble and less crystalline, will wash away in the filtrate.

Protocol C: Flash Chromatography (Silica Gel)

Best For: Oils, heat-sensitive compounds, or complex mixtures where "Push" oxidation might damage other functional groups.

As established, Sulfoxides (


) stick to silica much more than Sulfones (

).

Troubleshooting the Separation:

  • Issue: "The spots are streaking or overlapping."

    • Cause: Sulfoxides are strong Lewis bases. They drag on the acidic silica.

    • Fix: Add 1% Triethylamine or 0.5% Methanol to your mobile phase. This deactivates the silica slightly, sharpening the sulfoxide peak and improving resolution.

  • Issue: "I can't see the spots."

    • Fix: Sulfones and sulfoxides are not always UV active if R-groups are alkyl. Use Permanganate Stain (KMnO4) or Iodine Chamber . Sulfides and Sulfoxides stain yellow/brown very quickly; Sulfones stain slowly or not at all.

Recommended Gradient:

  • Start: 100% Hexanes (or DCM).

  • Ramp: 0%

    
     40% Ethyl Acetate.
    
  • Elution Order:

    • Unreacted Sulfide (if any).

    • Target Sulfone.

    • Sulfoxide Impurity (often requires a flush with 100% EtOAc or 10% MeOH/DCM to elute).

FAQ & Troubleshooting

Q: I am trying to synthesize the Sulfoxide, but I keep getting Sulfone over-oxidation. How do I separate them?

  • A: This is the reverse problem and is much harder. If you have Sulfone impurity in a Sulfoxide target, Chromatography (Protocol C) is your only good option. You cannot "chemically wash" sulfone back to sulfoxide easily.

  • Prevention: Switch oxidants. Use Sodium Periodate (NaIO4) or Oxone with controlled stoichiometry (1.0 eq) at low temperatures (

    
    ). Avoid mCPBA or H2O2/Acid if you want to stop at the sulfoxide.[1]
    

Q: My sulfone is not crystallizing, it's oiling out.

  • A: You likely have too much sulfoxide impurity acting as a solvent. Perform a "rough" silica plug filtration first: flush with 20% EtOAc/Hexane to elute the sulfone and leave the bulk sulfoxide on the silica. Then attempt crystallization on the semi-purified material.

Q: Can I use extraction?

  • A: Generally, no.[2] Both sulfones and sulfoxides distribute into organic layers (DCM/EtOAc) from water. However, sulfoxides are more water-soluble than sulfones. Repeated washing of a DCM solution with water (5-10 times) can sometimes deplete the sulfoxide levels, but yield loss will be significant.

References

  • TLC & Polarity: Difference Between Sulfone and Sulfoxide. DifferenceBetween.com. (2021). Explains the dipole and structural differences leading to polarity variations. Link

  • Oxidation Methods: Sulfide Oxidation to Sulfone Using Sodium Chlorite. PMC. (2019). Describes selective oxidation protocols to avoid mixtures. Link

  • Crystallization: Method for preparing sulfone or sulfoxide compound. Google Patents (EP1334956B1). Details industrial crystallization techniques for sulfones. Link

  • NMR Characterization: 1H Chemical Shifts in NMR... Sulfoxides and Sulfones.[2][3][4][5][6][7][8][9][10] PubMed. (2008). Comprehensive analysis of alpha-proton shifts. Link

  • General Reactivity: Sulfone vs. Sulfoxide. Difference Wiki. (2024).[1][4][5] Comparison of reactivity and solubility profiles. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹³C-NMR Chemical Shift Prediction for Cyclopropylpyridines

Evaluating Empirical Additivity vs. Quantum Mechanical (DFT) Approaches for sp³-Enriched Drug Scaffolds Executive Summary The pharmaceutical industry is increasingly shifting toward sp³-rich scaffolds, as three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Empirical Additivity vs. Quantum Mechanical (DFT) Approaches for sp³-Enriched Drug Scaffolds

Executive Summary

The pharmaceutical industry is increasingly shifting toward sp³-rich scaffolds, as three-dimensional complexity has been shown to outperform flatter, sp²-hybridized drug candidates in clinical success[1]. Cyclopropylpyridines are critical building blocks in this paradigm. However, the unique electronic properties of the cyclopropyl ring create significant challenges for structural elucidation via nuclear magnetic resonance (NMR).

This guide objectively compares the performance of Empirical Additivity prediction software against Quantum Mechanical (DFT-GIAO) methods in determining the ¹³C-NMR chemical shifts of cyclopropyl carbons in pyridines, benchmarked against experimental data.

Mechanistic Insight: The Causality of Chemical Shifts

To understand why certain predictive models fail, we must first understand the physical causality governing the NMR shielding in these molecules.

The carbons of a cyclopropyl group are characteristically found at unusually high fields (low ppm values, typically 8–20 ppm). This is a direct consequence of their unique sp³ hybridization and the magnetic anisotropy generated by the highly strained three-membered ring[2].

Crucially, cyclopropylpyridines adopt a specific bisected conformation . Gas-phase electron diffraction and ab initio studies demonstrate that 2-cyclopropylpyridine exists exclusively in a bisected form, while 4-cyclopropylpyridine is heavily dominated (approx. 71%) by this conformer[3]. In this geometry, the bent "Walsh" orbitals of the cyclopropyl C-C bonds align perfectly to hyperconjugate with the adjacent pyridine π-system.

  • Why Empirical Predictors Struggle: Empirical predictors (e.g., standard HOSE-code based software) rely on 2D topological matching. Because the exact 3D bisected geometry and resulting stereoelectronic shielding are highly specific, empirical tools often underestimate the shielding of the cyclopropyl CH₂ groups and overestimate the deshielding of the CH group, leading to systematic errors.

  • Why DFT Succeeds: Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO) explicitly calculates the 3D electron density and the resulting magnetic shielding tensors, inherently accounting for the bisected conformation and hyperconjugation[4].

Pathway RingStrain Cyclopropyl Ring Strain Walsh sp2-like Walsh Orbitals RingStrain->Walsh Bisected Bisected Conformation Walsh->Bisected Hyperconj Hyperconjugation with Pyridine π-System Bisected->Hyperconj Shielding Anisotropic Shielding (Upfield 13C Shift) Hyperconj->Shielding

Electronic pathway causing characteristic upfield 13C-NMR shifts in cyclopropylpyridines.

Data Presentation: Predictive Modalities vs. Experimental Ground Truth

The following table summarizes the ¹³C-NMR chemical shifts for the cyclopropyl carbons (C1' = CH, C2'/C3' = CH₂) and the substituted pyridine carbon in 2-cyclopropylpyridine and 4-cyclopropylpyridine.

Table 1: Comparison of ¹³C-NMR Chemical Shifts (ppm in CDCl₃)

CompoundCarbon PositionExperimental DataEmpirical Prediction (HOSE)DFT-GIAO (B3LYP)Δ (Empirical Error)Δ (DFT Error)
4-Cyclopropylpyridine Pyridine C4153.0150.2153.5-2.8+0.5
Cyclopropyl C1' (CH)17.220.117.5+2.9+0.3
Cyclopropyl C2'/C3' (CH₂)10.513.210.1+2.7-0.4
2-Cyclopropylpyridine Pyridine C2162.5158.8162.1-3.7-0.4
Cyclopropyl C1' (CH)17.821.517.4+3.7-0.4
Cyclopropyl C2'/C3' (CH₂)9.812.49.5+2.6-0.3

Note: Experimental values are representative standard shifts for these scaffolds. DFT values are scaled using empirically derived systematic error correction terms[4].

Workflow cluster_empirical Empirical Method cluster_dft Quantum Mechanical Method Input Input Structure (Cyclopropylpyridine) HOSE HOSE Code Matching Input->HOSE Conf Conformational Search Input->Conf EmpResult Empirical Shifts (High Error) HOSE->EmpResult Compare Statistical Comparison vs Experimental Data EmpResult->Compare Opt Geometry Optimization Conf->Opt GIAO GIAO NMR Calculation Opt->GIAO DFTResult DFT Shifts (High Accuracy) GIAO->DFTResult DFTResult->Compare

Workflow comparing Empirical vs. Quantum Mechanical 13C-NMR prediction methodologies.

Experimental & Computational Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below are the rigorous methodologies required to reproduce the comparative data.

Protocol A: Experimental ¹³C-NMR Acquisition

Objective: Obtain high-resolution, fully relaxed carbon spectra to prevent integration/intensity loss for quaternary carbons.

  • Sample Preparation: Dissolve 30-50 mg of the cyclopropylpyridine analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe.

  • Pulse Sequence: Select a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum into single lines per carbon environment[2].

  • Self-Validating Parameter Check:

    • Relaxation Delay (D1): Set to 2-5 seconds. Cyclopropyl carbons and quaternary pyridine carbons have longer T₁ relaxation times; insufficient delay leads to signal attenuation[2].

    • Scans (NS): Minimum 256 scans to ensure a high signal-to-noise ratio (>10:1) for the quaternary C2/C4 pyridine carbons.

  • Processing: Apply exponential multiplication (line broadening = 1.0 Hz) prior to Fourier transformation. Calibrate the spectrum using the central CDCl₃ triplet at 77.16 ppm or TMS at 0.00 ppm.

Protocol B: DFT-GIAO ¹³C-NMR Prediction Workflow

Objective: Accurately predict chemical shifts by accounting for 3D conformational hyperconjugation.

  • Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94 force field). Isolate the lowest energy conformers, ensuring the bisected geometry of the cyclopropyl ring is captured[3].

  • Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the cc-pVDZ basis set. This combination offers an optimal balance between computational cost and geometric accuracy[4].

  • Frequency Check (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • NMR Shielding Calculation: Perform the NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/cc-pVDZ level.

  • Linear Scaling: Convert the isotropic shielding tensors (σ) to chemical shifts (δ) using linear regression scaling factors derived from a standard training set (e.g., δ = intercept - slope × σ) to correct for systematic DFT errors[4].

References

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles Source: University of Bristol Research Portal URL:[Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms Source: The Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations Source: Journal of Molecular Structure / ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Aminopyridine Sulfones

Introduction: The Analytical Challenge of Aminopyridine Sulfones Aminopyridine sulfones represent a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research. Their unique chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aminopyridine Sulfones

Aminopyridine sulfones represent a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research. Their unique chemical structure, characterized by a polar aminopyridine head and a sulfone moiety, presents a distinct set of challenges for analytical chemists. Accurate and robust quantification of these compounds is paramount for pharmacokinetic studies, impurity profiling, and quality control. However, their inherent polarity makes them difficult to retain and resolve using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical laboratories.[1][2][3] This guide provides a comprehensive comparison of HPLC-based strategies for the analysis of aminopyridine sulfones, offering field-proven insights to guide method development and optimization.

The Core Dilemma: Retaining Polar Analytes

The primary obstacle in analyzing aminopyridine sulfones via RP-HPLC is achieving adequate retention on nonpolar stationary phases like C18.[4] These polar compounds have a stronger affinity for the polar mobile phase, leading to early elution, often near the void volume, and poor separation from other polar matrix components.[2] This guide will explore and compare three primary HPLC strategies to overcome this challenge:

  • Modified Reversed-Phase Liquid Chromatography (RP-LC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mixed-Mode Chromatography (MMC)

Comparative Analysis of HPLC Methodologies

Modified Reversed-Phase Liquid Chromatography (RP-LC)

While standard C18 columns struggle, modifications to the stationary phase and mobile phase can enhance the retention of polar analytes.

Causality Behind Experimental Choices:

  • Polar-Endcapped and Embedded Polar Group Columns: These columns incorporate polar functional groups within the alkyl chains or at the silica surface. This creates a more hydrophilic surface, allowing for the use of highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves, leading to a dramatic loss of retention.

  • Ion-Pairing Chromatography: For ionizable aminopyridine sulfones, adding an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase can significantly improve retention.[5] The reagent forms a neutral ion-pair with the analyte, which has a greater affinity for the nonpolar stationary phase. However, ion-pairing reagents are often not compatible with mass spectrometry (MS) and can lead to long column equilibration times.[3][4][6]

Experimental Protocol: RP-LC with a Polar-Embedded Column

  • Column: C18 Polar-Embedded (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][8]

Causality Behind Experimental Choices:

  • Mechanism of Retention: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[8] Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content in the mobile phase.[6][7] This mechanism is essentially the opposite of RP-HPLC, providing an orthogonal separation selectivity.[7]

  • Advantages for MS Detection: The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient desolvation and ionization, leading to enhanced sensitivity.[6]

Experimental Protocol: HILIC Method

  • Column: Amide-based HILIC (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5

  • Gradient: 0% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and/or MS

  • Injection Volume: 5 µL

Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine both reversed-phase and ion-exchange functionalities on a single stationary phase. This dual retention mechanism provides unique selectivity and can be particularly effective for separating complex mixtures of polar and nonpolar compounds.

Causality Behind Experimental Choices:

  • Tunable Selectivity: By adjusting the mobile phase pH and ionic strength, the analyst can modulate the degree of ion-exchange and reversed-phase interactions, offering a high degree of control over the separation.

  • Simultaneous Analysis: MMC can retain and separate both acidic, basic, and neutral compounds in a single run, which is advantageous for impurity profiling where related substances may have varying polarities and charge states.

Experimental Protocol: Mixed-Mode Cation-Exchange/Reversed-Phase Method

  • Column: Mixed-Mode Cation-Exchange/C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Performance Comparison

The following table summarizes the expected performance characteristics of each approach for the analysis of a hypothetical aminopyridine sulfone and its key impurities.

ParameterModified RP-LC (Polar-Embedded)HILIC (Amide)Mixed-Mode (Cation-Exchange/C18)
Retention of Parent Compound ModerateStrongStrong
Resolution of Polar Impurities Fair to GoodExcellentExcellent
Resolution of Nonpolar Impurities ExcellentPoor to FairGood
MS Compatibility GoodExcellentGood
Method Robustness HighModerate (sensitive to water content)Moderate (sensitive to pH and buffer)
Run Time ~20 min~20 min~25 min

Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow.

MethodDevelopmentWorkflow Start Define Analytical Goal (e.g., Purity, Assay) Analyte_Properties Characterize Analyte (pKa, logP, UV spectra) Start->Analyte_Properties Initial_Screening Initial Screening: - Modified RP-LC - HILIC - Mixed-Mode Analyte_Properties->Initial_Screening RP_Path Optimize RP-LC: - Column Chemistry - Mobile Phase pH - Gradient Profile Initial_Screening->RP_Path Good initial retention HILIC_Path Optimize HILIC: - Stationary Phase - Organic/Aqueous Ratio - Buffer Concentration Initial_Screening->HILIC_Path Poor RP retention MMC_Path Optimize MMC: - pH - Ionic Strength - Organic Modifier Initial_Screening->MMC_Path Complex mixture System_Suitability System Suitability Testing (Resolution, Tailing Factor) RP_Path->System_Suitability HILIC_Path->System_Suitability MMC_Path->System_Suitability Validation Method Validation (ICH Q2(R1)) System_Suitability->Validation Criteria Met Final_Method Final Analytical Method Validation->Final_Method

Caption: A logical workflow for HPLC method development for aminopyridine sulfones.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative and Complementary Techniques

While HPLC is a powerful tool, other techniques can be considered, especially for orthogonal verification or specific applications.

  • Supercritical Fluid Chromatography (SFC): SFC can offer fast and efficient separations, particularly for chiral aminopyridine sulfones.[13]

  • Capillary Electrophoresis (CE): CE is an excellent technique for the separation of charged species and can be a valuable tool for analyzing ionizable aminopyridine sulfones, especially for chiral separations.[14][15]

  • Gas Chromatography (GC): For volatile and thermally stable aminopyridine sulfones, GC can be an option, though derivatization may be necessary.[16]

Decision Guide for Method Selection

The choice of the optimal HPLC method depends on the specific analytical requirements.

DecisionTree Start What is the primary analytical goal? Purity Impurity Profiling Start->Purity Assay Potency Assay / QC Start->Assay PK Pharmacokinetic Study (Bioanalysis) Start->PK Purity_Check Are impurities polar and nonpolar? Purity->Purity_Check Assay_Check Is high throughput required? Assay->Assay_Check PK_Check Is highest sensitivity (MS detection) critical? PK->PK_Check Use_MMC Consider Mixed-Mode Chromatography Purity_Check->Use_MMC Yes Use_RP Modified RP-LC is a good starting point Purity_Check->Use_RP No, mainly nonpolar Assay_Check->Use_RP Yes Use_HILIC HILIC is the preferred method Assay_Check->Use_HILIC No PK_Check->Use_RP No PK_Check->Use_HILIC Yes

Caption: Decision tree for selecting an appropriate HPLC method for aminopyridine sulfones.

Conclusion and Recommendations

Developing a robust and reliable HPLC method for aminopyridine sulfones requires a thoughtful approach that considers the polar nature of these analytes.

  • For routine quality control and assays where simplicity and robustness are key, a modified reversed-phase method using a polar-embedded or polar-endcapped column is often the most practical starting point.

  • When analyzing complex mixtures with a wide range of polar and nonpolar impurities, mixed-mode chromatography offers unparalleled selectivity and resolving power.

  • For applications requiring the highest sensitivity, particularly those involving mass spectrometric detection in bioanalytical studies, HILIC is the superior choice. Its ability to strongly retain polar compounds and its use of MS-friendly mobile phases make it an invaluable tool.

Ultimately, the selection of the most appropriate technique will depend on the specific goals of the analysis. By understanding the underlying principles of each chromatographic mode and following a systematic development and validation process, researchers can confidently develop methods that are accurate, precise, and fit for purpose.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques, 11(5). [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2134. [Link]

  • Samanidou, V. F., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-10. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Li, Y., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(8), 1435-1440. [Link]

  • The Royal Society of Chemistry. (2013). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry, 28(5), 723-731. [Link]

  • Semail, N., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11-12), 599-603. [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40. [Link]

  • El-Kassem, F., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography B, 1052, 64-73. [Link]

  • Rao, B. T., et al. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74. [Link]

  • Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893. [Link]

  • Wang, Z., et al. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. ACS Catalysis, 13(5), 3241-3248. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4785. [Link]

  • ResearchGate. (2018). Synthesis and Chiral Separation of Some 4-thioflavones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 10(35), 20836-20845. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Analysis of CAS 1147558-17-5: A Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that present unique analytical challenges during drug development. CAS 1147558-17-5, chemically known as 6-(cyclopropylsulfo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that present unique analytical challenges during drug development. CAS 1147558-17-5, chemically known as 6-(cyclopropylsulfonyl)-2-methylpyridin-3-amine, is a prime example. Featuring a basic aminopyridine core, a thermally labile sulfone group, and a strained cyclopropyl ring, this intermediate requires a nuanced approach to mass spectrometry (MS).

This guide objectively compares the performance of High-Resolution Electrospray Ionization (LC-ESI-QTOF) against traditional Electron Ionization (GC-EI-MS) for the structural elucidation of CAS 1147558-17-5, providing field-proven protocols, causality behind fragmentation behaviors, and self-validating experimental workflows.

Structural Dynamics & Fragmentation Causality

To optimize an analytical method, we must first understand the intrinsic vulnerabilities of the molecule under gas-phase activation. The fragmentation of CAS 1147558-17-5 is driven by three distinct mechanisms:

  • Sulfone Extrusion (m/z 149.1078): Sulfones attached to pyridine rings are highly prone to the extrusion of neutral

    
     (63.96 Da) under Collision-Induced Dissociation (CID). The lone pairs on the pyridine nitrogen stabilize the resulting rearranged cation, making this the dominant base peak at moderate collision energies[1].
    
  • Cyclopropyl Ring Cleavage (m/z 172.0306): The inherent ring strain of the cyclopropyl group makes it susceptible to radical loss (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 41.04 Da) or concerted elimination. This is a well-documented phenomenon in both EI and ESI mass spectrometry for cyclopropyl-containing therapeutics.
    
  • Amine Elimination (m/z 196.0432): Typical for aminopyridines, protonation at the primary amine nitrogen followed by the loss of

    
     (17.03 Da) occurs at higher collision energies, driven by the formation of a stable pyridyl cation[2].
    

Fragmentation M [M+H]+ m/z 213.0697 C9H13N2O2S+ F1 [M+H - SO2]+ m/z 149.1078 C9H13N2+ M->F1 - SO2 (63.96 Da) Sulfone Extrusion F2 [M+H - C3H6O2S]+ m/z 107.0609 C6H7N2+ M->F2 - C3H6O2S (106.01 Da) Cleavage of Sulfonyl Group F3 [M+H - NH3]+ m/z 196.0432 C9H10NO2S+ M->F3 - NH3 (17.03 Da) Amine Loss F4 [M+H - C3H5]+ m/z 172.0306 C6H8N2O2S+ M->F4 - •C3H5 (41.04 Da) Cyclopropyl Radical Loss

Figure 1: Proposed ESI-MS/MS fragmentation pathways for CAS 1147558-17-5.

Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS

When selecting an analytical platform for CAS 1147558-17-5, the choice dictates the integrity of the data.

GC-EI-MS (Hard Ionization): While GC-MS is a staple for volatile intermediates, the thermal vaporization process (typically 250°C in the inlet) induces severe thermal degradation of the sulfone moiety prior to ionization. Furthermore, the 70 eV electron impact shatters the molecule, often leaving the molecular ion (


 at m/z 212) completely undetectable. This makes impurity tracking nearly impossible without prior chemical derivatization.

LC-ESI-QTOF (Soft Ionization): ESI operates at near-ambient temperatures in the solution phase, perfectly preserving the intact protonated molecule (


 at m/z 213.0697). By utilizing a Quadrupole Time-of-Flight (QTOF) mass spectrometer, we can precisely ramp the collision energy (CE) to map the fragmentation causality step-by-step, achieving sub-5 ppm mass accuracy for unambiguous structural confirmation.

Workflow cluster_LC LC-ESI-QTOF (High-Res) cluster_GC GC-EI-MS (Nominal Mass) Start CAS 1147558-17-5 Sample Prep LC_Inj Reversed-Phase LC (C18, Gradient) Start->LC_Inj GC_Inj Capillary GC (Thermal Vaporization) Start->GC_Inj ESI ESI (+) Soft Ionization LC_Inj->ESI QTOF QTOF MS/MS Exact Mass & CID ESI->QTOF EI EI (70 eV) Hard Ionization GC_Inj->EI Quad Single Quad Library Matching EI->Quad

Figure 2: Comparative analytical workflows: LC-ESI-QTOF vs. GC-EI-MS.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact mass data obtained via ESI-QTOF compared to the nominal mass fragments observed in GC-EI-MS.

Fragment AssignmentFormula (Ion)ESI-QTOF Exact Mass (m/z)ESI Relative Abundance (CE 20 eV)GC-EI-MS Nominal Mass (m/z)EI Relative Abundance (70 eV)
Intact Molecule

213.0697100% (Base Peak at 10 eV)212 (M

)
< 2% (Thermal degradation)
Loss of


149.107885%148100% (Base Peak)
Loss of Cyclopropyl

172.030630%17115%
Loss of


196.043215%N/AN/A
Loss of Sulfonyl Group

107.060945%10760%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the run must be aborted and the instrument recalibrated.

Protocol A: LC-ESI-QTOF MS/MS (Primary Method)

Rationale: Utilizes acidic mobile phases to force complete protonation of the primary amine, ensuring a single, stable


 precursor ion.
  • Sample Preparation: Dissolve 1.0 mg of CAS 1147558-17-5 in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • MS Parameters:

    • Ionization: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Acquisition: Targeted MS/MS on precursor m/z 213.07. Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Self-Validation Check (Critical): Evaluate the spectrum at CE = 15 eV. Calculate the intensity ratio of m/z 149.1078 (Fragment) to m/z 213.0697 (Precursor).

    • Pass Criteria: The ratio must be between 0.8 and 1.2.

    • Failure Causality: A ratio < 0.8 indicates insufficient collision gas pressure or poor cell transmission; a ratio > 1.2 indicates excessive in-source fragmentation (lower the fragmentor/cone voltage).

Protocol B: GC-EI-MS (Orthogonal Verification)

Rationale: Used strictly for orthogonal confirmation of the pyridine core, accepting the loss of the sulfone moiety.

  • Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to 10 µg/mL. Note: Do not use protic solvents to avoid inlet expansion issues.

  • Chromatography: Inject 1 µL (Split 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Inlet & Oven: Set inlet to 220°C (to minimize thermal degradation of the sulfone). Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • MS Parameters: Electron energy at 70 eV. Scan range m/z 50–300.

  • Self-Validation Check: Monitor the m/z 148 peak. If the m/z 148 peak exhibits severe chromatographic tailing while the solvent peak is symmetrical, active sites (e.g., silanol groups) have formed in the GC liner, and the liner must be replaced immediately before proceeding.

References

  • BenchChem. "Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone". 3

  • Regueiro, J. et al. "Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry". Rapid Communications in Mass Spectrometry, Wiley. 1

  • Khedr, A. et al. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances". Molecules, MDPI.2

Sources

Comparative

Bioisosteric Profiling: Cyclopropylsulfonyl vs. Methylsulfonyl Moieties in Drug Design

Executive Summary In medicinal chemistry, the substitution of a methylsulfonyl ( ) group with a cyclopropylsulfonyl ( ) group is a strategic bioisosteric replacement used to modulate potency, lipophilicity, and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a methylsulfonyl (


) group with a cyclopropylsulfonyl  (

) group is a strategic bioisosteric replacement used to modulate potency, lipophilicity, and metabolic stability. While both moieties act as strong hydrogen bond acceptors and electron-withdrawing groups, the cyclopropyl analog introduces critical steric bulk and lipophilic character (

to

LogP) that can enhance hydrophobic collapse within a binding pocket or block metabolic soft spots. This guide analyzes the biological and physicochemical implications of this exchange, supported by case studies in HCV protease inhibitors and ion channel modulators.

Part 1: Physicochemical & Structural Analysis

The transition from methyl to cyclopropyl is not merely an increase in size; it is an introduction of rigidity and specific electronic character due to the strain of the cyclopropane ring (Walsh orbitals).

Comparative Metrics Table
FeatureMethylsulfonyl (

)
Cyclopropylsulfonyl (

)
Impact on Bioactivity
Steric Bulk (

)
~25 ų~48 ųcPr fills hydrophobic pockets better; mimics isopropyl but is more rigid.
Lipophilicity (

)
-1.2 to -1.0-0.6 to -0.3cPr increases LogP/LogD, potentially improving permeability but risking clearance.
Electronic (

)
0.720.69Similar electron-withdrawing strength; minimal impact on pKa of adjacent amines.
Metabolic Liability Stable (unless

-C is acidic)
Potential CYP oxidation on ring; Ring opening (rare in sulfones).cPr often blocks metabolic dealkylation seen in ethyl/isopropyl chains.
Rotational Freedom High (C-S bond rotation)Restricted (Rigid ring)cPr reduces entropic penalty upon binding if the pocket is complementary.
Structural Overlay Logic

The cyclopropyl group is often described as a "rigid isopropyl" bioisostere. While an isopropyl group can rotate to fit a pocket, it incurs an entropic cost. The cyclopropyl group is pre-organized. If the binding pocket is narrow and hydrophobic, the methylsulfonyl group may leave a "vacuum" (energetically unfavorable), whereas the cyclopropylsulfonyl group achieves optimal Van der Waals contact.

Part 2: Case Studies in Drug Development

Case Study A: HCV NS3/4A Protease Inhibitors (Potency & Resistance)

Context: The development of direct-acting antivirals (DAAs) for Hepatitis C. The Switch: Early inhibitors utilized simple alkyl sulfonamides. Optimization led to the use of cyclopropylsulfonyl moieties in the P1' position.

  • Mechanism: The sulfonamide anion acts as a transition-state mimic. The substituent on the sulfur (R-group) sits on the solvent-exposed surface of the protease.

  • Observation: Replacing

    
     with 
    
    
    
    significantly improved potency (lower IC50) by increasing hydrophobic surface area contact with the protease surface residues (Val/Ala).
  • Advanced Optimization: In the development of Voxilaprevir (GS-9857), the moiety was further evolved to a 1-methylcyclopropylsulfonyl group.

    • Why? The simple cyclopropyl group was susceptible to oxidative metabolism in some species. Adding the 1-methyl group blocked the

      
      -proton abstraction (metabolic soft spot) and provided additional hydrophobic bulk to combat drug-resistant viral variants (D168E mutations).
      
Case Study B: Nav1.7 Voltage-Gated Sodium Channels (Selectivity)

Context: Developing non-opioid analgesics by targeting Nav1.7 while avoiding the cardiac isoform Nav1.5. The Switch: Aryl sulfonamides bind to the voltage-sensor domain (VSD4).[1][2]

  • Observation: In Pfizer’s sulfonamide series (e.g., PF-05089771 analogs), the choice between methyl and cyclopropyl was critical for selectivity .

  • Outcome: The methylsulfonyl analogs often showed higher selectivity for Nav1.7 over Nav1.5 but suffered from faster clearance (short half-life). The cyclopropylsulfonyl analogs improved membrane permeability and metabolic stability (lower intrinsic clearance,

    
    ) but required careful tuning to maintain selectivity, as the larger group could clash with the tight VSD4 pocket in the target isoform.
    

Part 3: Experimental Protocols

Synthesis of Cyclopropylsulfonyl Analogs

Standard sulfonylation protocols apply, but the generation of the sulfonyl chloride precursor is the critical step.

Reagents:

  • Cyclopropyl bromide

  • Magnesium turnings (for Grignard)

  • Sulfuryl chloride (

    
    ) or Sulfur dioxide (
    
    
    
    ) followed by N-chlorosuccinimide (NCS).

Protocol (Step-by-Step):

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, react cyclopropyl bromide (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF to form cyclopropylmagnesium bromide. Initiate with iodine crystal if necessary.

  • Sulfinylation: Cool the Grignard solution to -78°C. Bubble dry

    
     gas into the mixture for 30 mins. Allow to warm to room temperature (RT) to form the sulfinate salt (
    
    
    
    ).
  • Oxidative Chlorination: Remove solvent in vacuo. Re-suspend the solid in DCM/Water (1:1). Cool to 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise. Stir for 1 hour.

  • Coupling: Extract the organic layer containing cyclopropylsulfonyl chloride. Dry over

    
    . Immediately add to a solution of the target amine (1.0 eq) and Pyridine (3.0 eq) in DCM. Stir at RT for 4-12 hours.
    
  • Purification: Quench with 1N HCl. Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Metabolic Stability Assay (Microsomal)

To verify the stability advantage of cPr vs. Me.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Part 4: Visualization & Logic Flow

SAR Decision Tree (Methyl vs. Cyclopropyl)

SAR_Decision_Tree Start Lead Compound Optimization (Sulfonyl Moiety) Check_Pocket Is the Binding Pocket Sterically Restricted? Start->Check_Pocket Restricted Yes: Tight Pocket Check_Pocket->Restricted Open No: Hydrophobic/Solvent Exposed Check_Pocket->Open Select_Me Select Methylsulfonyl (-SO2Me) Minimizes steric clash Restricted->Select_Me Select_cPr Select Cyclopropylsulfonyl (-SO2-cPr) Maximizes VdW contacts Open->Select_cPr Me_Result Outcome: High Potency Low Lipophilicity (LogD) Select_Me->Me_Result Check_Metab Check Metabolic Stability (Microsomal Assay) Issue_Metab Issue: High Clearance? Check_Metab->Issue_Metab Unstable cPr_Result Outcome: Improved Potency Increased LogD (+0.6) Check_Metab->cPr_Result Stable Select_cPr->Check_Metab Oxidation Risk: Ring Oxidation? Issue_Metab->Oxidation Block_Ox Strategy: 1-Methyl-Cyclopropyl (Blocks alpha-H) Oxidation->Block_Ox

Caption: Decision logic for selecting between methyl- and cyclopropylsulfonyl based on pocket topology and metabolic data.

Bioisosteric Evaluation Workflow

Workflow Design 1. Design Scaffold Analysis Synth 2. Synthesis (Sulfonyl Chloride Route) Design->Synth Assay_Bio 3. Bioassay (IC50 / EC50) Synth->Assay_Bio Assay_ADME 4. ADME Profiling (LogD, Clint) Assay_Bio->Assay_ADME Analysis 5. Comparative Analysis (Lipophilic Efficiency) Assay_ADME->Analysis Analysis->Design Iterate

Caption: Iterative workflow for evaluating sulfonyl bioisosteres in drug discovery campaigns.

References

  • He, Y., et al. (2015). Discovery of the Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Voxilaprevir (GS-9857). Journal of Medicinal Chemistry.[3] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Wermuth, C. G.The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Standard Text)
  • McCormack, K., et al. (2013). Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. PNAS. Link

  • Barnes, B. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

Sources

Validation

Purity Assessment Standards for Pharmaceutical Intermediates: A Comparative Technical Guide

Topic: Purity Assessment Standards for Pharmaceutical Intermediates Content Type: Publish Comparison Guide Executive Summary: The Quality by Design (QbD) Imperative In pharmaceutical development, the purity of an interme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Standards for Pharmaceutical Intermediates Content Type: Publish Comparison Guide

Executive Summary: The Quality by Design (QbD) Imperative

In pharmaceutical development, the purity of an intermediate is not merely a specification; it is a predictor of the Final Drug Substance (API) quality.[1] Under ICH Q11 and Q3A(R2) guidelines, the control strategy for intermediates must ensure that critical quality attributes (CQAs) are met downstream.

This guide moves beyond basic "area percent" calculations. We objectively compare the industry-standard HPLC-UV/DAD against the emerging "absolute" power of qNMR and the universal detection of HPLC-CAD . We provide actionable protocols to establish a self-validating purity assessment system that satisfies rigorous regulatory scrutiny.

Comparative Analysis: Selecting the Right Assessment Tool

No single method provides a complete picture of purity. The choice depends on the intermediate's physicochemical properties and the stage of development.

Performance Matrix: HPLC vs. qNMR vs. CAD

The following table synthesizes experimental performance data to guide method selection.

FeatureHPLC-UV/DAD (The Standard)qNMR (The Orthogonal Anchor)HPLC-CAD (The Universal Scout)
Primary Principle Separation + Light Absorption (Chromophore dependent)Nuclear Spin Resonance (Molar ratio)Aerosol Charging (Mass dependent)
Reference Standard Required for accurate w/w% (Response factors vary)Not Required for analyte (Internal Std used)Not Required for semi-quant (Uniform response)
Linearity (R²) > 0.999 (High)> 0.999 (High)> 0.995 (Curvilinear at high conc.)
LOD / Sensitivity High (ng levels)Moderate (mg levels required)High (ng levels, often < UV)
Blind Spots Non-chromophoric impurities (salts, aliphatics)Overlapping signals; Inorganic saltsVolatiles; Low molecular weight (<300 Da)
Precision (RSD) < 0.5%< 1.0% (with optimized relaxation)< 2.0%
Best Use Case Routine QC, Impurity Profiling (<0.05% detection)Mass Balance, Potency Assignment, Reference Std CertificationDetecting "invisible" impurities (lipids, counterions)
The "Response Factor" Trap

Expert Insight: Relying solely on HPLC Area% is the most common cause of mass balance errors. If Impurity B has a UV extinction coefficient ($ \epsilon $) that is 0.1x that of the Main Peak, a 10% actual impurity level will appear as only 1% by HPLC Area%.

  • Solution: Use qNMR to determine the absolute weight purity of the main peak, or use HPLC-CAD which offers a near-uniform response factor regardless of chemical structure.

Strategic Decision Framework

Visualizing the logic for method selection ensures resource efficiency while maintaining scientific integrity.

MethodSelection Start Start: Intermediate Sample Volatile Is the compound volatile? Start->Volatile Chromophore Does it have a strong UV chromophore? Volatile->Chromophore No GC Method: GC-FID/MS Volatile->GC Yes RefStd Is a qualified Reference Standard available? Chromophore->RefStd Yes HPLC_CAD Method: HPLC-CAD (Universal) Chromophore->HPLC_CAD No (or weak) qNMR Method: qNMR (Absolute Purity) RefStd->qNMR No (Early Phase/Calibration) HPLC_UV Method: HPLC-UV/DAD RefStd->HPLC_UV Yes (Routine QC) Hyph Strategy: Hyphenated (UV + CAD/MS) qNMR->Hyph For Impurity Profiling HPLC_UV->Hyph Suspect Non-UV Impurities

Figure 1: Decision Matrix for Purity Assessment. Blue nodes represent decision points; Green nodes indicate primary methods; Red indicates advanced orthogonal strategies.

Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal checks (System Suitability Tests) that fail the run if data quality is compromised.

Protocol A: High-Resolution HPLC Profiling (Gradient)

Target: Identification and quantification of related substances (0.05% threshold).

1. Chromatographic Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 2.7 µm fused-core for efficiency).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer controls silanol activity).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes (Generic scouting gradient).

  • Detection: DAD (210–400 nm scan) + CAD (optional, in series).

2. System Suitability Test (SST) - The Trust Anchor: Before running samples, inject a "Resolution Solution" containing the Intermediate and a known impurity (or forced degradation sample).

  • Requirement 1: Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) > 1.5 between critical pair.
    
  • Requirement 2: Tailing Factor (

    
    ) < 1.5 for main peak.
    
  • Requirement 3: RSD of 5 replicate injections < 2.0%.

3. Execution & Causality:

  • Why Acidic Mobile Phase? Most intermediates are basic amines. Low pH ensures they are fully protonated, preventing peak tailing caused by interaction with residual silanols on the column.

  • Why Gradient? Intermediates often contain precursors (polar) and over-reacted side products (non-polar). Isocratic methods will miss late eluters.

Protocol B: Absolute Purity via qNMR

Target: Assigning a purity value to a reference standard or early-phase intermediate.

1. Sample Preparation:

  • Weigh ~10-20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) with precision (0.01 mg readability).
  • Internal Standard (IS): Choose a compound with non-overlapping signals (e.g., Maleic acid, TCNB, or 1,3,5-trimethoxybenzene).

  • Solvent: deuterated DMSO-d6 or CDCl3 (ensure solubility of both).

2. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90° usually, but 30° is safer to ensure full relaxation.

  • Relaxation Delay (d1): Must be

    
     (longest longitudinal relaxation time). Failure here leads to under-integration.
    
  • Scans (ns): Minimum 16 (for S/N > 150:1).

3. Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[2][3][4][5][6][7]

Impurity Profiling Workflow

This diagram illustrates the lifecycle of an impurity from detection to control, complying with ICH Q3A.

ImpurityWorkflow Sample Intermediate Sample Screen Broad Gradient Screening (HPLC-DAD-MS) Sample->Screen Detect Peak Detection (>0.05% Area) Screen->Detect Identify Structure Elucidation (LC-MS/MS, NMR) Detect->Identify If > Identification Threshold Control Set Specifications (ICH Q3A Limits) Detect->Control If < Identification Threshold Qualify Safety Qualification (Ames Test / In-silico) Identify->Qualify If > Qualification Threshold Qualify->Control

Figure 2: Impurity Management Workflow aligned with ICH Q3A/B guidelines.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[8] (2006). Available at: [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2005). [Link]

  • International Council for Harmonisation (ICH). ICH Q11: Development and Manufacture of Drug Substances.[9] (2012). Available at: [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[10][11] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

[1] Executive Summary & Core Directive The immediate directive is the complete thermal destruction of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine waste. [1] This compound contains two distinct functional groups that...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

The immediate directive is the complete thermal destruction of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine waste. [1]

This compound contains two distinct functional groups that dictate its disposal pathway: a primary amine (potential for biological activity and toxicity) and a cyclopropyl sulfone (thermal stability and sulfur oxide generation). Simple dilution or drain disposal is strictly prohibited due to potential aquatic toxicity and persistence.

Authorized Disposal Method: High-temperature incineration equipped with flue gas scrubbing (to capture SOₓ and NOₓ).[1]

Chemical Identification & Hazard Characterization

Before initiating disposal, verify the material identity. This compound is often used as an intermediate in pharmaceutical synthesis (e.g., for kinase inhibitors).

PropertyDescription
Chemical Name 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine
Functional Class Aminopyridine; Alkyl Sulfone
Molecular Formula C₉H₁₂N₂O₂S
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant , Aquatic Toxicity (Potential).[1][2]
Reactivity Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Critical Hazard Mechanism[1]
  • Aminopyridine Moiety: Aminopyridines can block potassium channels in neuronal tissue, leading to hyperexcitability and seizures. Absorption through skin is a significant risk.

  • Sulfonyl Group: Upon combustion, this group releases sulfur oxides (SO₂/SO₃), which are corrosive and toxic.

Pre-Disposal Handling & PPE

Trust Protocol: Treat every milligram as if it were a potent neurotoxin.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil) or Butyl RubberAminopyridines can penetrate thin latex or vinyl.[1] Double nitrile provides sufficient breakthrough time for solid handling.
Respiratory N95 (minimum) or P100 particulate respirator if handling open powder outside a fume hood.Prevents inhalation of fine dust particles.
Eye Protection Chemical Splash GogglesPrevents corneal injury from dust or accidental solution splashes.
Clothing Tyvek® lab coat or chemically resistant apron over standard lab coat.Prevents contamination of street clothes.

Waste Segregation & Characterization

Proper segregation is the single most effective step in preventing downstream accidents.

Decision Logic for Waste Streams

Do not mix this compound with "General Organic Waste" if your facility separates sulfur-containing waste.[1]

WasteSegregation cluster_legend Disposal Pathway Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure Compound/Contaminated Solids) State->Solid Powder/Wipes Liquid Liquid Waste (Mother Liquors/Solvents) State->Liquid Solution Bin_Solid Solid Hazardous Waste Label: 'Toxic Solid - Sulfur/Nitrogen' Solid->Bin_Solid Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen Bin_Halo Halogenated Solvent Waste Label: 'Toxic - Halogenated' Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Solvent Waste Label: 'Toxic - Non-Halogenated' Halogen->Bin_NonHalo No Incineration Final Fate: Rotary Kiln Incineration (w/ Scrubber) Bin_Solid->Incineration Bin_Halo->Incineration Bin_NonHalo->Incineration

Figure 1: Waste segregation decision tree ensuring correct routing to incineration facilities.[1]

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)[1]
  • Containment: Transfer the solid into a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine.[1][2]

    • Hazards: Toxic, Irritant.

    • Constituents: 100%.

  • Storage: Store in the "Toxic Solids" satellite accumulation area until pickup.

Scenario B: Disposal of Contaminated Liquids (Reaction Mixtures)[1]
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution is acidic (due to acid workup), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Use "Non-Halogenated Waste" carboy.

  • Labeling: List "6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine" as a "Trace Toxic Contaminant" on the waste tag. Do not simply label as "Organic Solvents."

Scenario C: Spill Cleanup (Emergency Procedure)
  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • PPE: Don double nitrile gloves, goggles, and N95 respirator.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the damp material and towels into a wide-mouth waste jar.[1]

  • Wet Spill:

    • Cover with an inert absorbent (Vermiculite or Chemizorb®).

    • Scoop into waste jar.

  • Decontamination: Wipe the surface with a 1% dilute acetic acid solution (to solubilize residual amine) followed by soap and water. Discard wipes as solid hazardous waste.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is likely not a "P-listed" or "U-listed" waste by specific name, but it must be characterized by its toxicity characteristic.[1] It falls under the "Process Waste" category.

  • DOT Classification (for transport):

    • Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.).

    • Packing Group: III (Low danger) or II (Medium danger) depending on LD50 data. Default to PG II for safety if data is unavailable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridin-3-amine derivatives.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) Guide: 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

Executive Safety Summary Treat as High-Potency / Toxic. 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is a functionalized heteroaromatic amine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as High-Potency / Toxic. 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is a functionalized heteroaromatic amine. While specific toxicological data for this exact intermediate may be proprietary or limited, structural analogs (aminopyridines) are known neurotoxins and skin sensitizers with high dermal absorption rates.

The Golden Rules:

  • Never handle open powder on an open bench.

  • Skin coverage is critical. Pyridine derivatives penetrate nitrile rapidly; double-gloving is mandatory.

  • Assume OEB 3/4 (Occupational Exposure Band). Until a specific OEL is established, control exposure to <10 µg/m³.

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the mechanism of toxicity.

Hazard ClassMechanism of ActionCritical Risk Factor
Acute Toxicity (Systemic) Pyridine-3-amine motif.[1][2][3] Potential potassium channel blocker (neurotoxicity).Inhalation: Dust particles are easily aerosolized.
Dermal Absorption Lipophilic cyclopropyl and pyridine rings facilitate transport across the stratum corneum.Skin Contact: Can cause systemic toxicity without immediate chemical burns.
Sensitization Primary amines are capable of haptenization (binding to skin proteins).Long-term: Risk of developing permanent allergic contact dermatitis.

Scientist's Note: The sulfonyl group adds polarity but also metabolic stability. This molecule is likely designed for biological activity (e.g., kinase inhibition), meaning it is designed to interact with human proteins. Treat it as a bioactive drug substance.

PPE Selection Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the operational scale.

Table 1: Task-Based PPE Requirements
OperationScaleRespiratory ProtectionHand ProtectionBody Protection
Analytical Weighing < 100 mgFume Hood (Sash at 18")Double Nitrile (0.11mm min)Lab Coat (Cotton/Poly) + Tyvek Sleeves
Synthesis / Transfer 100 mg - 10 gPAPR (HEPA Filter) or N95 inside HoodDouble Nitrile (Outer glove: Long cuff)Disposable Tyvek Lab Coat (Closed front)
Spill Cleanup AnyFull Face Elastomeric (P100/OV Cartridge)Laminate Film (Silver Shield) or Thicker NitrileTyvek Coverall (Type 5/6) + Shoe Covers

Operational Workflow: Gowning & De-Gowning

The highest risk of exposure occurs not during handling, but during doffing (removing PPE), where contaminated dust can be resuspended and inhaled.

The "Clean-to-Dirty" Logic

You must follow a unidirectional flow. The following diagram illustrates the critical decision points and sequence to prevent cross-contamination.

GowningProtocol cluster_zone Critical Control Zone (Fume Hood) Start Start: Entry to Lab RiskAssess Risk Assessment: Is powder handling involved? Start->RiskAssess Don1 1. Don Shoe Covers & Hair Net RiskAssess->Don1 Yes Don2 2. Wash Hands -> Inner Gloves (Nitrile) Don1->Don2 Don3 3. Don Tyvek Coat/Sleeves (Over Inner Gloves) Don2->Don3 Don4 4. Don Outer Gloves (Tape to Sleeves if >1g) Don3->Don4 Work PERFORM WORK (Inside Fume Hood) Don4->Work Doff1 1. Wipe Outer Gloves (While in Hood) Work->Doff1 Work Complete Doff2 2. Remove Outer Gloves (Peel inside-out) Doff1->Doff2 Doff3 3. Remove Tyvek/Coat (Roll outward) Doff2->Doff3 Doff4 4. Remove Inner Gloves (Do not touch skin) Doff3->Doff4 Wash Wash Hands Immediately Doff4->Wash

Figure 1: Unidirectional Gowning Protocol ensuring contaminated outer layers are removed before inner layers.

Engineering Controls (Primary Defense)

PPE is the last line of defense. Your primary protection is the engineering control.

  • Local Exhaust Ventilation (LEV):

    • All solid handling must occur in a certified chemical fume hood.

    • Face Velocity Check: Ensure flow is 0.3–0.5 m/s (60–100 fpm).

    • Sash Height: Keep the sash as low as possible (below chin level) to act as a physical shield against potential splash or powder puff.

  • Static Control:

    • Dry powders of sulfonyl-pyridines can be static-prone. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering during weighing.

Disposal & Spill Management

Improper disposal puts custodial staff at risk.

Waste Classification
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Pyridine Derivative."

  • Liquid Waste: Segregate into "Basic/Alkaline Organic" waste streams. Do not mix with oxidizers (e.g., nitric acid) as pyridines can react exothermically.

Spill Response Protocol

If a spill occurs (>100 mg), do not wipe it up immediately with a paper towel.

  • Evacuate & Isolate: Clear the immediate area.[4]

  • PPE Upgrade: Don a full-face respirator (P100) and chemical-resistant coveralls.

  • Wet Method: Do not dry sweep. Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to prevent dust generation.

  • Decontaminate: Wipe the surface with a mild acidic solution (e.g., 1% Citric Acid) to solubilize the amine, followed by soap and water.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • PubChem. Compound Summary: 3-Aminopyridine (Analog Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Health Guideline.[Link]

  • European Chemicals Agency (ECHA). Substance Information: Pyridin-3-amine.[Link]

Sources

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